TP0427736
説明
Structure
3D Structure
特性
IUPAC Name |
6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S2/c1-8-5-19-14(18-8)13-12(15-6-16-13)9-2-3-10-11(4-9)20-7-17-10/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFCXRYULHMNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=C(N=CN2)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TP0427736: A Technical Deep Dive into its Mechanism of Action in Hair Follicle Cycling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of TP0427736, a novel small molecule inhibitor, in the context of hair follicle cycling. The following sections detail its molecular target, downstream signaling effects, and the experimental evidence supporting its potential as a therapeutic agent for androgenetic alopecia (AGA).
Core Mechanism: Inhibition of the TGF-β/ALK5 Signaling Pathway
This compound has been identified as a potent inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor.[1][2] In androgenetic alopecia, androgens are known to increase the production of TGF-β in dermal papilla cells.[1][3] This growth factor then acts on surrounding hair follicle cells, inducing growth inhibition and promoting the transition from the anagen (growth) phase to the catagen (regression) phase of the hair cycle.[1][2][4] By inhibiting ALK5, this compound effectively blocks the downstream signaling cascade mediated by TGF-β, thereby mitigating its hair growth-inhibitory effects.
The binding of TGF-β to its receptor complex leads to the phosphorylation and activation of Smad2 and Smad3 proteins. These activated proteins then translocate to the nucleus to regulate the expression of target genes that suppress hair follicle cell proliferation and promote catagen entry. This compound's inhibition of ALK5 prevents this initial phosphorylation step, thus silencing the entire downstream pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro and in vivo studies on this compound.
| Parameter | Value | Assay Type | Source |
| ALK5 Kinase Inhibitory Activity (IC50) | 2.72 nM | ELISA-based kinase assay | [1][2] |
| Selectivity vs. ALK3 | >300-fold | ELISA-based kinase assay | [1][2] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approach used to characterize this compound, the following diagrams are provided.
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.[1][2]
ALK5 Kinase Inhibitory Activity Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting ALK5 kinase activity.
-
Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) was utilized.
-
Protocol:
-
Recombinant ALK5 enzyme was incubated with a specific substrate and ATP in the presence of varying concentrations of this compound.
-
The reaction was allowed to proceed, permitting the phosphorylation of the substrate by ALK5.
-
The level of substrate phosphorylation was quantified using a specific antibody that recognizes the phosphorylated form of the substrate.
-
The signal was detected using a colorimetric or fluorometric method.
-
The concentration of this compound that resulted in 50% inhibition of ALK5 activity (IC50) was calculated. A similar protocol was used to assess inhibitory activity against ALK3 for selectivity profiling.
-
TGF-β-induced Smad2/3 Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit TGF-β-induced signaling in a cellular context.
-
Cell Line: A549 human lung carcinoma cells, which are known to have a responsive TGF-β signaling pathway.
-
Methodology: Cell-based ELISA.
-
Protocol:
-
A549 cells were cultured to an appropriate confluency.
-
Cells were pre-treated with various concentrations of this compound.
-
Cells were then stimulated with TGF-β to induce the phosphorylation of Smad2 and Smad3.
-
Following stimulation, cells were lysed, and the levels of phosphorylated Smad2/3 were measured using an ELISA-based method with antibodies specific for the phosphorylated forms of these proteins.
-
The inhibitory effect of this compound on Smad2/3 phosphorylation was determined by comparing the levels of p-Smad2/3 in treated versus untreated cells.
-
TGF-β-induced Growth Inhibition of Human Outer Root Sheath (hORS) Cells
-
Objective: To evaluate the effect of this compound on the growth of a key hair follicle cell type in the presence of an inhibitory stimulus.
-
Cell Type: Primary human outer root sheath cells.
-
Methodology: Cell proliferation assay.
-
Protocol:
-
hORS cells were isolated and cultured.
-
Cells were treated with TGF-β to induce growth inhibition.
-
In parallel, cells were co-treated with TGF-β and varying concentrations of this compound.
-
Cell proliferation was assessed after a defined incubation period using a standard method such as MTT or BrdU incorporation assay.
-
The ability of this compound to rescue the TGF-β-induced growth inhibition was quantified.
-
In Vivo Mouse Model of Synchronized Hair Follicle Cycling
-
Objective: To determine the in vivo efficacy of topically applied this compound on hair follicle cycling.
-
Animal Model: Mice with synchronized hair follicles.
-
Methodology:
-
Synchronization: The hair on the dorsal skin of the mice was depilated to induce a synchronized anagen phase of the hair cycle.
-
Treatment: A solution containing this compound was topically applied to the depilated skin on a repeated basis. A vehicle control group was also included.
-
Endpoint 1 (Pharmacodynamic): Skin samples were collected to assess the in vivo target engagement. The levels of phosphorylated Smad2 were measured to confirm that topical this compound could penetrate the skin and inhibit ALK5 signaling.
-
Endpoint 2 (Efficacy): The study was continued through the late anagen and into the catagen phase. Skin biopsies were taken, and histological analysis was performed to measure the average length of the hair follicles. The primary outcome was to determine if this compound could suppress the shortening of hair follicles that is characteristic of the anagen-to-catagen transition.
-
Conclusion
The available data strongly indicate that this compound functions as a potent and selective ALK5 inhibitor. By targeting the TGF-β signaling pathway, which is a key negative regulator of hair growth in AGA, this compound has been shown to protect hair follicle cells from growth inhibition and prolong the anagen phase in preclinical models.[1][2] These findings position this compound as a promising candidate for the development of a novel topical therapy for androgenetic alopecia. Further clinical investigation is warranted to establish its safety and efficacy in human subjects.
References
- 1. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induction of transforming growth factor-beta 1 by androgen is mediated by reactive oxygen species in hair follicle dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
The Role of ALK5 in Androgenic Alopecia: A Technical Guide for Researchers
An In-depth Examination of the Activin Receptor-Like Kinase 5 (ALK5) Signaling Pathway in the Pathogenesis of Androgen-Mediated Hair Loss
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androgenic alopecia (AGA), the most common form of hair loss, is characterized by a progressive miniaturization of hair follicles in genetically susceptible individuals. This process is primarily driven by the androgen dihydrotestosterone (B1667394) (DHT). Emerging research has identified the Transforming Growth Factor-β (TGF-β) signaling pathway as a critical mediator of the catagen-inducing effects of androgens on hair follicles. Central to this pathway is the Activin Receptor-Like Kinase 5 (ALK5), a type I TGF-β receptor. This technical guide provides a comprehensive overview of the role of ALK5 in the molecular mechanisms underlying androgenic alopecia. We will delve into the canonical ALK5 signaling cascade, its activation by androgens in dermal papilla cells, and its downstream effects on hair follicle cycling. This guide will also present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and guide future research in the development of novel therapeutics for androgenic alopecia.
Introduction: The Central Role of Dermal Papilla Cells and Androgens in Hair Follicle Cycling
The hair follicle is a dynamic mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). The dermal papilla (DP), a cluster of specialized mesenchymal cells at the base of the hair follicle, orchestrates the hair cycle by signaling to the surrounding epithelial cells. In androgenetic alopecia, androgens, particularly DHT, bind to androgen receptors (AR) in DP cells, leading to the secretion of paracrine factors that shorten the anagen phase and promote premature entry into catagen, ultimately causing hair follicle miniaturization.
The ALK5 Signaling Pathway: A Key Regulator of Cell Fate
Activin receptor-like kinase 5 (ALK5), also known as TGF-β receptor type I (TβRI), is a transmembrane serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. This pathway is crucial for regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.
Canonical TGF-β/ALK5 Signaling
The canonical TGF-β/ALK5 signaling pathway is initiated by the binding of TGF-β ligands (e.g., TGF-β1, TGF-β2) to the type II TGF-β receptor (TβRII), a constitutively active kinase. This binding event recruits ALK5 into a heteromeric complex with TβRII. Within this complex, TβRII phosphorylates and activates ALK5. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.
Phosphorylated SMAD2 and SMAD3 form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to regulate their expression.
ALK5 in Androgenic Alopecia: The DHT Connection
In the context of androgenic alopecia, DHT is the primary trigger for the pathological signaling cascade in dermal papilla cells. While the androgen receptor is the direct target of DHT, evidence strongly suggests that the TGF-β/ALK5 pathway is a key downstream effector of androgen action in inducing hair follicle miniaturization.
DHT-Induced Activation of ALK5 Downstream Signaling
Studies have shown that treatment of dermal papilla cells with DHT leads to the activation of the downstream mediators of ALK5 signaling. Specifically, DHT has been demonstrated to induce the phosphorylation and subsequent nuclear translocation of SMAD2/3 in immortalized rat dermal papilla cells[1][2]. This activation of SMAD2/3 is a hallmark of ALK5 kinase activity, strongly implicating ALK5 as a crucial intermediary in the DHT-induced signaling cascade that promotes the catagen phase of the hair cycle.
While direct upregulation of ALK5 expression by DHT in dermal papilla cells is yet to be definitively quantified, the activation of its downstream effectors provides compelling evidence for its involvement. It is hypothesized that DHT, upon binding to the androgen receptor, initiates a series of events that lead to an increase in the local concentration of active TGF-β ligands, which in turn activate the TβRII/ALK5 receptor complex.
Quantitative Data on DHT-Induced ALK5 Signaling
While direct quantitative data on ALK5 expression changes in response to DHT in dermal papilla cells is limited in the currently available literature, the downstream effects on SMAD phosphorylation provide a semi-quantitative measure of ALK5 activity.
Table 1: Summary of DHT's Effect on ALK5 Downstream Signaling in Rat Dermal Papilla Cells
| Treatment | Analyte | Method | Result | Reference |
| DHT (10, 100, 1000 nM) for 24h | Phospho-SMAD2/3 | Western Blot | Dose-dependent increase in phosphorylation. | [1][2] |
| DHT (10, 100, 1000 nM) for 24h | Nuclear SMAD2/3 | Immunofluorescence | Dose-dependent increase in nuclear localization. | [1] |
Experimental Protocols
The following are generalized protocols for key experiments to investigate the role of ALK5 in androgenic alopecia. Researchers should optimize these protocols for their specific experimental conditions.
Culture of Dermal Papilla Cells
-
Isolate hair follicles from human scalp skin samples.
-
Microdissect the dermal papillae from the hair bulbs.
-
Culture the isolated dermal papillae in DMEM supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Subculture the cells upon reaching confluence.
DHT Treatment of Dermal Papilla Cells
-
Seed dermal papilla cells in appropriate culture vessels.
-
Once the cells reach the desired confluence (e.g., 70-80%), replace the growth medium with a serum-free or low-serum medium for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of DHT (e.g., 10, 100, 1000 nM) or vehicle control (e.g., ethanol) for the desired time period (e.g., 24, 48 hours).
Western Blot Analysis for Phospho-SMAD2/3
-
Lyse the DHT-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with a primary antibody against phospho-SMAD2/3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) for normalization.
Immunofluorescence for SMAD2/3 Nuclear Translocation
-
Grow dermal papilla cells on glass coverslips and treat with DHT as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against SMAD2/3.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
Future Directions and Therapeutic Implications
The elucidation of the role of ALK5 in mediating the effects of DHT in dermal papilla cells opens up new avenues for the development of targeted therapies for androgenic alopecia. Specific inhibitors of ALK5 kinase activity could potentially block the downstream signaling cascade that leads to catagen induction, thereby preventing hair follicle miniaturization.
Future research should focus on:
-
Quantifying ALK5 expression: Directly measuring ALK5 mRNA and protein levels in DHT-treated dermal papilla cells from balding and non-balding scalp to confirm its upregulation.
-
ALK5 Kinase Assays: Performing in vitro kinase assays to directly measure the effect of DHT on ALK5 activity in dermal papilla cell lysates.
-
In vivo studies: Utilizing animal models of androgenic alopecia to test the efficacy of topical ALK5 inhibitors in preventing hair loss and promoting hair growth.
Conclusion
The evidence strongly supports a critical role for the ALK5 signaling pathway in the pathogenesis of androgenic alopecia. DHT, through the androgen receptor, appears to activate this pathway in dermal papilla cells, leading to the phosphorylation and nuclear translocation of SMAD2/3 and the subsequent expression of catagen-inducing genes. A thorough understanding of this molecular mechanism is paramount for the development of novel and effective treatments for this common form of hair loss. The experimental approaches and data presented in this guide provide a solid foundation for researchers to further investigate the intricate role of ALK5 and to explore its potential as a therapeutic target.
References
Technical Guide: TP0427736 and the Inhibition of the TGF-β Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in a variety of pathologies, ranging from fibrotic diseases to cancer. Consequently, the development of small molecule inhibitors targeting this pathway is of significant interest in drug discovery. This technical guide provides an in-depth overview of TP0427736, a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document details the mechanism of action of this compound, presents its inhibitory activity in quantitative terms, outlines detailed protocols for key in vitro and in vivo experimental assays, and provides visual representations of the signaling pathway and experimental workflows.
The TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding event recruits and phosphorylates a type I receptor, predominantly ALK5[1]. The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3[1][2]. These phosphorylated R-SMADs form a complex with the common mediator SMAD4 (co-SMAD)[2][3]. This heteromeric SMAD complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of target genes that regulate various cellular functions. The pathway is subject to negative feedback regulation, in part by inhibitory SMADs (I-SMADs) such as SMAD6 and SMAD7.
This compound: Mechanism of Action and In Vitro Efficacy
This compound is a small molecule inhibitor that selectively targets the kinase activity of ALK5. By inhibiting ALK5, this compound effectively blocks the phosphorylation of SMAD2 and SMAD3, thereby halting the downstream signaling cascade.
Quantitative Data on this compound Inhibitory Activity
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Target | Assay Type | Cell Line | IC50 | Reference |
| ALK5 Kinase Activity | Cell-free ELISA | N/A | 2.72 nM | |
| ALK3 Kinase Activity | Cell-free ELISA | N/A | 836 nM | |
| TGF-β1 induced Smad2/3 Phosphorylation | Cell-based ELISA | A549 | 8.68 nM |
IC50: Half-maximal inhibitory concentration.
The data clearly demonstrates that this compound is a highly potent inhibitor of ALK5, with an IC50 in the low nanomolar range. Furthermore, it exhibits significant selectivity for ALK5 over ALK3, another type I TGF-β superfamily receptor, with a selectivity ratio of over 300-fold. This selectivity is crucial for minimizing off-target effects. In a cellular context, this compound effectively inhibits the TGF-β1-induced phosphorylation of SMAD2/3 in A549 human lung carcinoma cells, confirming its mechanism of action in a biological system.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
ALK5 Kinase Inhibitory Activity Assay (ELISA-based)
This protocol describes a representative Enzyme-Linked Immunosorbent Assay (ELISA) for determining the in vitro kinase inhibitory activity of this compound on ALK5.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against ALK5 kinase activity.
Materials:
-
Recombinant human ALK5 protein
-
Biotinylated substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
This compound (in DMSO)
-
Streptavidin-coated 96-well plates
-
Anti-phospho-substrate antibody conjugated to Horseradish Peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Plate reader
Procedure:
-
Plate Preparation: Wash streptavidin-coated 96-well plates three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 100 µL of biotinylated substrate peptide solution to each well and incubate for 1 hour at room temperature to allow for binding. Wash the plates again three times.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction: To each well, add 25 µL of the diluted this compound or DMSO control. Add 25 µL of recombinant ALK5 protein diluted in kinase reaction buffer. Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration near the Km for ALK5) to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding 50 µL of EDTA solution. Wash the plates three times. Add 100 µL of HRP-conjugated anti-phospho-substrate antibody to each well and incubate for 1 hour at room temperature.
-
Signal Development: Wash the plates three times. Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color development.
-
Measurement: Stop the reaction by adding 100 µL of stop solution. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
TGF-β-induced Smad2/3 Phosphorylation Assay in A549 Cells
This protocol details a method to assess the inhibitory effect of this compound on the phosphorylation of SMAD2/3 in a cellular context.
Objective: To determine the IC50 of this compound for the inhibition of TGF-β1-induced SMAD2/3 phosphorylation in A549 cells.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound (in DMSO)
-
Recombinant human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membranes
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture A549 cells in 6-well plates until they reach 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or DMSO as a vehicle control for 2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to a final concentration of 1-5 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-SMAD2/3 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-SMAD2/3 signal to the total SMAD2/3 or loading control signal. Calculate the percent inhibition for each this compound concentration and determine the IC50.
Human Outer Root Sheath (HORS) Cell Growth Inhibition Assay
This protocol outlines a method to evaluate the ability of this compound to rescue the growth of HORS cells from TGF-β-induced inhibition.
Objective: To assess the effect of this compound on the proliferation of human outer root sheath cells in the presence of TGF-β.
Materials:
-
Human Outer Root Sheath (HORS) cells
-
Keratinocyte growth medium
-
This compound (in DMSO)
-
Recombinant human TGF-β1 or TGF-β2
-
96-well plates
-
MTS or similar cell proliferation assay reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed HORS cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (or DMSO control) in the presence or absence of a fixed concentration of TGF-β1 or TGF-β2.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Proliferation Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percent cell viability/proliferation for each condition relative to the untreated control. Plot the results to visualize the rescue of cell growth by this compound from TGF-β-induced inhibition.
In Vivo Studies: Mouse Model of Androgenic Alopecia
This compound has been investigated for its potential therapeutic effects in androgenic alopecia, a condition where TGF-β is implicated in the inhibition of hair follicle growth.
Experimental Design
A common in vivo model for studying hair growth involves synchronizing the hair cycle of mice, typically by depilation. The effect of topically applied compounds on the progression of the hair cycle can then be monitored. In studies involving this compound, the molecule was shown to decrease the shortening of hair follicle length during the transition from the anagen (growth) to the catagen (regression) phase.
Representative In Vivo Protocol
Objective: To evaluate the effect of topical this compound on hair follicle cycle progression in a mouse model.
Animals: C57BL/6 mice (7-8 weeks old), whose hair follicles are in the telogen (resting) phase.
Procedure:
-
Hair Cycle Synchronization: Anesthetize the mice and remove the dorsal hair using wax strips to induce a synchronized anagen phase.
-
Compound Application: Once the hair follicles enter the late anagen phase (approximately 17-19 days post-depilation), begin the topical application of this compound solution (e.g., in an ethanol/propylene glycol vehicle) or the vehicle control to the depilated dorsal skin daily.
-
Sample Collection: At specific time points during the anagen-to-catagen transition (e.g., daily for 3-5 days), euthanize a subset of mice from each group and collect skin samples.
-
Histological Analysis: Fix the skin samples in formalin, embed in paraffin, and prepare sections. Stain the sections with Hematoxylin and Eosin (H&E).
-
Hair Follicle Length Measurement: Using a microscope and imaging software, measure the length of multiple hair follicles from each skin sample.
-
Data Analysis: Compare the average hair follicle length between the this compound-treated and vehicle-treated groups at each time point using appropriate statistical tests. A significant suppression of the shortening of hair follicle length in the treated group indicates a delay in the onset of the catagen phase.
Conclusion
This compound is a potent and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway. Its ability to effectively block SMAD2/3 phosphorylation in cellular systems translates to functional effects, such as the rescue of TGF-β-induced growth inhibition in human outer root sheath cells and the modulation of the hair follicle cycle in vivo. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and other inhibitors of the TGF-β pathway. The promising preclinical profile of this compound suggests its potential as a therapeutic agent in diseases driven by aberrant TGF-β signaling.
References
The Role of TP0427736 in Modulating Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP0427736 is a potent and selective small-molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By targeting ALK5, this compound effectively modulates the TGF-β/Smad signaling pathway, a critical regulator of numerous cellular processes, including cell proliferation, differentiation, and apoptosis. This technical guide provides an in-depth overview of the function of this compound in cell proliferation, with a particular focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.
Introduction
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. In non-cancerous contexts, such as hair follicle cycling, TGF-β is a key regulator of growth and regression phases. Dysregulation of this pathway is implicated in various pathologies, making its components, such as ALK5, attractive targets for therapeutic intervention. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high potency and selectivity for ALK5.[1][2][3][4][5] This document will explore the intricate details of how this compound influences cell proliferation, providing the necessary technical information for researchers in the field.
Mechanism of Action of this compound
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation and subsequent activation of downstream signaling molecules, primarily Smad2 and Smad3. The canonical TGF-β signaling cascade, and the inhibitory action of this compound, is depicted below.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 (nM) | Selectivity vs. ALK3 | Reference |
| ALK5 | Cell-free kinase assay | 2.72 | >300-fold | |
| ALK3 | Cell-free kinase assay | 836 | - |
Table 2: Cellular Activity of this compound
| Cellular Process | Cell Line | Assay Type | IC50 (nM) | Reference |
| TGF-β1-induced Smad2/3 Phosphorylation | A549 | ELISA | 8.68 | |
| TGF-β1-induced Growth Inhibition | Human Outer Root Sheath Cells | Cell Viability Assay | Concentration-dependent rescue |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
ALK5 Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on ALK5 kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.
-
Prepare a solution of recombinant human ALK5 kinase in reaction buffer.
-
Prepare a solution of the kinase substrate (e.g., a specific peptide or a protein like GST-Smad2) and ATP in the reaction buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the ALK5 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as an ELISA with a phospho-specific antibody or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Smad2/3 Phosphorylation Assay (Cell-based)
This assay measures the ability of this compound to inhibit TGF-β-induced Smad2/3 phosphorylation in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549 human lung carcinoma cells) in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 30-60 minutes.
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
ELISA:
-
Use a sandwich ELISA kit specific for phosphorylated Smad2/3.
-
Add the cell lysates to the antibody-coated wells and incubate.
-
Wash the wells and add a detection antibody.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the absorbance.
-
-
Data Analysis:
-
Normalize the phospho-Smad2/3 signal to the total protein concentration in each well.
-
Calculate the percentage of inhibition of TGF-β1-induced phosphorylation for each this compound concentration.
-
Determine the IC50 value as described for the kinase assay.
-
TGF-β-induced Growth Inhibition Assay
This assay assesses the ability of this compound to rescue cells from the growth-inhibitory effects of TGF-β.
Protocol:
-
Cell Seeding and Treatment:
-
Seed human outer root sheath (ORS) cells in 96-well plates.
-
Treat the cells with TGF-β1 or TGF-β2 in the presence or absence of various concentrations of this compound.
-
Culture the cells for a period of time that allows for significant growth inhibition by TGF-β (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Measure cell viability using a standard method such as MTT, WST-1, or CellTiter-Glo assay.
-
-
Data Analysis:
-
Calculate the percentage of cell growth relative to the untreated control.
-
Plot the cell growth against the concentration of this compound to demonstrate a dose-dependent rescue from TGF-β-induced growth inhibition.
-
Anagen Phase Elongation in Mouse Hair Follicles (In Vivo)
This in vivo experiment evaluates the effect of this compound on the hair growth cycle.
Protocol:
-
Animal Model:
-
Use C57BL/6 mice, which have a synchronized hair cycle.
-
Induce the anagen phase by depilating the dorsal skin of mice in the telogen phase.
-
-
Treatment:
-
Topically apply a solution of this compound or vehicle control to the depilated skin daily.
-
-
Analysis:
-
Monitor the skin color to observe the progression of the hair cycle (darkening indicates anagen).
-
At specific time points, collect skin biopsies.
-
Prepare histological sections and stain with Hematoxylin and Eosin (H&E).
-
Measure the length of the hair follicles to assess the elongation of the anagen phase.
-
Perform immunohistochemistry for markers of proliferation (e.g., Ki67) and the TGF-β pathway (e.g., phospho-Smad2).
-
-
Data Analysis:
-
Compare the hair follicle length and the expression of biomarkers between the this compound-treated and vehicle-treated groups.
-
Conclusion
This compound is a powerful tool for investigating the role of the TGF-β/ALK5 signaling pathway in cell proliferation. Its high potency and selectivity make it a valuable compound for both in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to utilize this compound in their studies of cell cycle control, tissue regeneration, and the development of novel therapeutic strategies for diseases driven by dysregulated TGF-β signaling.
References
- 1. [PDF] A Signaling Pathway Involving TGF-β2 and Snail in Hair Follicle Morphogenesis | Semantic Scholar [semanticscholar.org]
- 2. A Signaling Pathway Involving TGF-β2 and Snail in Hair Follicle Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. tools.thermofisher.cn [tools.thermofisher.cn]
TP0427736: A Selective ALK5 Kinase Inhibitor for Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), also known as Transforming Growth Factor-β (TGF-β) type I receptor.[1][2] ALK5 is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway, a critical regulator of numerous cellular processes including cell growth, differentiation, apoptosis, and immune responses.[3] Dysregulation of the TGF-β/ALK5 pathway is implicated in various pathologies such as cancer and fibrosis. This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of ALK5 signaling. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, experimental protocols for its evaluation, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the kinase activity of ALK5. In the canonical TGF-β signaling cascade, the binding of a TGF-β ligand to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound selectively blocks the kinase function of ALK5, thereby preventing the phosphorylation of SMAD2 and SMAD3 and disrupting the downstream signaling cascade.[3]
Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Format | IC50 (nM) | Reference |
| ALK5 | Kinase Activity Assay (ELISA) | 2.72 | [3] |
| ALK3 | Kinase Activity Assay (ELISA) | 836 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Cellular Target | IC50 (nM) | Reference |
| A549 | TGF-β1-induced Phosphorylation | Smad2/3 | 8.68 |
Note on Selectivity: While this compound demonstrates high selectivity for ALK5 over the closely related ALK3 (approximately 300-fold), a comprehensive kinase selectivity profile against a broader panel of kinases is not publicly available at the time of this writing. Such a profile would be crucial for a complete understanding of its off-target effects and overall specificity.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and the information available from studies on this compound.
ALK5 Kinase Activity Assay (ELISA-based)
This protocol is designed to measure the direct inhibitory effect of this compound on ALK5 kinase activity.
Materials:
-
Recombinant active ALK5 enzyme
-
ALK5-specific substrate (e.g., a peptide containing the SMAD2/3 phosphorylation motif)
-
ATP
-
Kinase reaction buffer
-
This compound
-
ELISA plates pre-coated with the substrate
-
Phospho-specific antibody recognizing the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the substrate-coated ELISA plate.
-
Add the recombinant ALK5 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Wash the plate to remove the reaction mixture.
-
Add the phospho-specific primary antibody and incubate at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Incubate and wash the plate again.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Assay: Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells (ELISA-based)
This protocol assesses the ability of this compound to inhibit ALK5 activity within a cellular context.
Materials:
-
A549 cells
-
Cell culture medium
-
TGF-β1
-
This compound
-
Cell lysis buffer
-
Phosphatase inhibitors
-
ELISA kit for detecting phosphorylated Smad2/3
Procedure:
-
Seed A549 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for a defined period (e.g., 30-60 minutes) to induce Smad2/3 phosphorylation.
-
Wash the cells with cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
-
Perform a sandwich ELISA according to the manufacturer's instructions to quantify the levels of phosphorylated Smad2/3 in the cell lysates.
-
Normalize the phosphorylated Smad2/3 levels to the total protein concentration in each well.
-
Calculate the percent inhibition of Smad2/3 phosphorylation for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the biochemical and cellular activity of this compound.
Logical Relationship of Selectivity
Caption: Known selectivity profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
TP0427736 for Fibrosis: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research and potential application of TP0427736, a potent and selective inhibitor of the Activin-like Kinase 5 (ALK5), for the treatment of fibrotic diseases. While direct preclinical studies of this compound in fibrosis models are not yet extensively published, this document extrapolates from its known mechanism of action and data from other ALK5 inhibitors to present a foundational resource for researchers in the field.
Core Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction. A central mediator of this process is the Transforming Growth Factor-beta (TGF-β) signaling pathway. This compound is a novel and potent small molecule inhibitor of ALK5, also known as the TGF-β type I receptor (TGFβRI).
The canonical TGF-β signaling cascade is initiated when TGF-β binds to its type II receptor (TGFβRII), a constitutively active kinase. This binding recruits and phosphorylates ALK5, the type I receptor. The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMAD proteins, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This signaling cascade ultimately leads to the differentiation of fibroblasts into myofibroblasts, which are the primary producers of ECM components like collagen.
This compound, by selectively inhibiting the kinase activity of ALK5, blocks the phosphorylation of SMAD2 and SMAD3, thereby interrupting this pro-fibrotic signaling cascade. This mechanism has been demonstrated in a study where this compound inhibited TGF-β-induced Smad2/3 phosphorylation in A549 cells[1].
Quantitative Data
While specific quantitative data for this compound in fibrosis models is not yet publicly available, the following tables summarize the in vitro potency of this compound and representative in vivo efficacy data from other selective ALK5 inhibitors in preclinical fibrosis models. This information serves as a benchmark for the potential anti-fibrotic effects of targeting ALK5.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC₅₀ (nM) | Reference |
| This compound | ALK5 | Kinase Inhibitory Activity (ELISA) | 2.72 | [1] |
IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Representative In Vivo Efficacy of Selective ALK5 Inhibitors in Preclinical Fibrosis Models (Illustrative)
| Compound | Fibrosis Model | Animal | Key Efficacy Endpoint | Result | Reference |
| SB-525334 | Bleomycin-induced pulmonary fibrosis | Mouse | Reduction in lung hydroxyproline (B1673980) content | Significant decrease in collagen deposition | |
| GW6604 | Dimethylnitrosamine-induced liver fibrosis | Rat | Reduction in mRNA of collagen IA1, IA2, III | 50-75% reduction | |
| EW-7197 | Cisplatin-induced renal fibrosis | Mouse | Reduction in renal fibrosis | Significant attenuation of fibrosis |
Note: The data in Table 2 are for other ALK5 inhibitors and are provided to illustrate the potential therapeutic efficacy of this class of compounds in fibrosis. Further preclinical studies are required to determine the specific in vivo efficacy of this compound in various fibrosis models.
Signaling Pathway Diagram
References
Technical Guide: TP0427736 and its Inhibitory Effect on Smad2/3 Phosphorylation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[3][4] Dysregulation of this pathway is implicated in various pathologies, such as fibrosis and cancer.[3][5]
The canonical TGF-β pathway transduces signals through the phosphorylation of intracellular mediators Smad2 and Smad3 (Smad2/3).[6][7] this compound exerts its effect by directly targeting the kinase activity of ALK5, thereby preventing the crucial phosphorylation of Smad2/3 and effectively blocking downstream signaling.[2][8] This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory potency, and detailed experimental protocols for assessing its effects on Smad2/3 phosphorylation.
Mechanism of Action: Inhibition of the Canonical TGF-β/Smad Pathway
The TGF-β signaling cascade is initiated when a TGF-β ligand binds to its type II receptor (TβRII), a constitutively active kinase.[7][9] This binding event recruits and forms a heteromeric complex with the type I receptor, ALK5.[7][10] Within this complex, TβRII phosphorylates the glycine-serine rich (GS) domain of ALK5, activating its kinase function.[5]
The activated ALK5 then directly phosphorylates the C-terminal serine residues (a conserved SSXS motif) of the receptor-regulated Smads, Smad2 and Smad3.[11] Once phosphorylated, these Smads form a heteromeric complex with the common-mediator Smad, Smad4.[6] This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (Smad-Binding Elements) in the promoters of target genes to regulate their expression.[5]
This compound is an ATP-competitive inhibitor that targets the kinase domain of ALK5.[12] By occupying the ATP-binding pocket, it prevents the phosphorylation of ALK5's substrates, namely Smad2 and Smad3. This action halts the signaling cascade before the signal is transduced to the nucleus, effectively abrogating the transcriptional response to TGF-β.[2][8]
Caption: TGF-β/Smad signaling pathway and the inhibitory action of this compound on ALK5.
Quantitative Data: Inhibitory Potency of this compound
The efficacy of this compound has been quantified in both cell-free kinase assays and cell-based assays. The compound demonstrates high potency for ALK5 and significant selectivity over other kinases, such as ALK3.[8][13]
| Target | Assay Type | Cell Line | IC₅₀ Value | Reference(s) |
| ALK5 Kinase | Cell-free kinase assay | N/A | 2.72 nM | [1][2][8] |
| ALK3 Kinase | Cell-free kinase assay | N/A | 836 nM | [8][12][13] |
| Smad2/3 Phosphorylation | Cell-based ELISA | A549 | 8.68 nM | [8][13][14] |
Table 1: Summary of IC₅₀ values for this compound.
The data clearly indicates that this compound is a potent inhibitor of ALK5, with an approximately 300-fold higher selectivity for ALK5 over ALK3.[2][8] Its potency is maintained in a cellular context, where it effectively blocks TGF-β1-induced Smad2/3 phosphorylation in A549 human lung carcinoma cells with a low nanomolar IC₅₀.[8][13]
Experimental Protocols
Assessing the inhibitory effect of this compound on TGF-β-induced Smad2/3 phosphorylation is commonly achieved via Western blotting. This method allows for the direct visualization and quantification of the phosphorylated forms of Smad2 and Smad3 relative to the total protein levels.
Workflow for Assessing Smad2/3 Phosphorylation Inhibition
Caption: Experimental workflow for Western blot analysis of Smad2/3 phosphorylation.
Detailed Methodology: Western Blot
This protocol is a representative example for use with the A549 cell line.[8] Optimization may be required for other cell types.
1. Cell Culture and Plating:
-
Culture A549 cells in appropriate media (e.g., F-12K Medium with 10% FBS).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in media containing 0.5% FBS to lower basal phosphorylation levels.[15]
2. Compound Treatment and Stimulation:
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in serum-free media.
-
Pre-treat the starved cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for 2 hours.[8] Include a DMSO vehicle control.
-
Stimulate the cells by adding TGF-β1 directly to the media to a final concentration of 1 ng/mL.[8]
-
Incubate for 30-60 minutes at 37°C.[4][8] A non-stimulated control group should be included.
3. Cell Lysis and Protein Quantification:
-
Aspirate the media and wash the cells twice with ice-cold PBS.[3]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
4. SDS-PAGE and Western Blot:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[3]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Smad2 (Ser465/467) / phospho-Smad3 (Ser423/425).[4][11]
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[3]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To ensure equal loading, the membrane should be stripped and re-probed for total Smad2/3 and a loading control like GAPDH or α-tubulin.[3][16]
-
Normalize the phospho-Smad2/3 signal to the total Smad2/3 or loading control signal. The results will demonstrate a concentration-dependent decrease in Smad2/3 phosphorylation in cells treated with this compound.[8]
Conclusion
This compound is a highly potent and selective inhibitor of the ALK5 receptor kinase. By directly preventing the TGF-β-induced phosphorylation of Smad2 and Smad3, it effectively blocks the canonical signaling pathway. Its low nanomolar efficacy in both biochemical and cellular assays makes it a valuable research tool for investigating the physiological and pathological roles of TGF-β signaling and a potential starting point for the development of therapeutics targeting diseases driven by this pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Participation of the SMAD2/3 signalling pathway in the down regulation of megalin/LRP2 by transforming growth factor beta (TGF-ß1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. selleckchem.com [selleckchem.com]
- 9. embopress.org [embopress.org]
- 10. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-SMAD2 (Ser465/467)/SMAD3 (Ser423/425) (D27F4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. selleckchem.com [selleckchem.com]
- 13. adooq.com [adooq.com]
- 14. selleckchem.com [selleckchem.com]
- 15. SMAD2/3 Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
The Therapeutic Potential of TP0427736: A Technical Guide for Researchers
An In-depth Examination of a Potent ALK5 Inhibitor for Androgenic Alopecia and Beyond
This technical guide provides a comprehensive overview of the preclinical data on TP0427736, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of ALK5 inhibition. We will delve into the mechanism of action, key experimental findings, and detailed methodologies, presenting a clear picture of the current understanding of this compound.
Executive Summary
This compound has emerged as a promising therapeutic candidate, primarily investigated for its potential in treating androgenic alopecia (AGA). Its mechanism of action centers on the selective inhibition of ALK5, a key kinase in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in the miniaturization of hair follicles characteristic of AGA. Preclinical studies have demonstrated that this compound effectively inhibits TGF-β-induced signaling and promotes hair growth in animal models. This guide will consolidate the available quantitative data, detail the experimental protocols used to generate this data, and visualize the underlying biological pathways and experimental workflows.
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
The TGF-β signaling pathway plays a crucial role in regulating cell growth, differentiation, and apoptosis. In the context of hair follicles, TGF-β is considered a catagen-promoting factor, inducing the transition from the growth phase (anagen) to the regression phase (catagen). This compound exerts its therapeutic effect by selectively inhibiting ALK5, thereby disrupting the downstream signaling cascade.
Upon binding of TGF-β to its type II receptor (TβRII), the type I receptor, ALK5, is recruited and phosphorylated. Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically Smad2 and Smad3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), Smad4, and translocate to the nucleus to regulate the transcription of target genes that mediate the effects of TGF-β.[1][2] this compound, as a competitive inhibitor of the ATP-binding site of ALK5, prevents the phosphorylation of Smad2 and Smad3, thus halting the signaling cascade.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| ALK5 | Kinase Activity ELISA | - | 2.72 | [4] |
| ALK3 | Kinase Activity ELISA | - | 836 | |
| TGF-β1-induced Smad2/3 Phosphorylation | Cell-based ELISA | A549 | 8.68 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Androgenic Alopecia
| Treatment | Application | Outcome | Reference |
| Topical this compound | Daily for 21 days | Significantly suppressed the shortening of hair follicle length during the anagen-to-catagen transition. | |
| Topical this compound | Daily for 21 days | Significantly decreased Smad2 phosphorylation in mouse skin. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro ALK5 Kinase Inhibitory Activity Assay (ELISA)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of ALK5.
-
Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) is used to measure the phosphorylation of a substrate by ALK5. The inhibitory effect of this compound is determined by the reduction in the phosphorylation signal.
-
Materials:
-
Recombinant human ALK5 enzyme
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Streptavidin-coated microtiter plates
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
-
Protocol:
-
Coat streptavidin-coated microtiter plates with the biotinylated substrate peptide.
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the recombinant ALK5 enzyme and the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Wash the plates to remove unbound reagents.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate at room temperature.
-
Wash the plates and add an HRP-conjugated secondary antibody. Incubate at room temperature.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
TGF-β-induced Smad2/3 Phosphorylation Assay in A549 Cells
This cell-based assay assesses the ability of this compound to inhibit the TGF-β-induced phosphorylation of Smad2/3 in a cellular context.
-
Principle: A549 human lung carcinoma cells, which are responsive to TGF-β, are treated with TGF-β1 to induce Smad2/3 phosphorylation. The inhibitory effect of this compound is measured by quantifying the levels of phosphorylated Smad2/3.
-
Materials:
-
A549 cells
-
Cell culture medium and supplements
-
Recombinant human TGF-β1
-
This compound
-
Lysis buffer
-
Antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control (e.g., anti-GAPDH)
-
Western blot reagents and equipment or ELISA kit for phospho-Smad2/3.
-
-
Protocol (Western Blotting):
-
Seed A549 cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for a defined period (e.g., 30-60 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Smad2/3, total Smad2/3, and a loading control.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the phospho-Smad2/3 levels to total Smad2/3 and the loading control.
-
Human Outer Root Sheath (HORS) Cell Growth Inhibition Assay
This assay evaluates the ability of this compound to rescue the growth of HORS cells from TGF-β-induced inhibition.
-
Principle: TGF-β inhibits the proliferation of HORS cells. This assay measures the ability of this compound to counteract this inhibitory effect.
-
Materials:
-
Primary Human Outer Root Sheath (HORS) cells
-
Specialized cell culture medium for HORS cells
-
Recombinant human TGF-β1
-
This compound
-
Cell proliferation assay reagent (e.g., MTS, WST-1, or BrdU incorporation kit)
-
-
Protocol:
-
Seed HORS cells in 96-well plates.
-
Treat the cells with TGF-β1 in the presence or absence of various concentrations of this compound.
-
Incubate the cells for a period sufficient to observe changes in proliferation (e.g., 48-72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of growth inhibition and the rescue effect of this compound.
-
In Vivo Mouse Model for Androgenic Alopecia
This animal model is used to assess the in vivo efficacy of topically applied this compound on hair growth.
-
Principle: The hair growth cycle in mice is synchronized by depilation. The effect of topically applied this compound on the progression of the hair cycle, specifically the duration of the anagen phase, is evaluated.
-
Materials:
-
C57BL/6 mice (typically 7-8 weeks old)
-
Depilatory wax or cream
-
Topical formulation of this compound (e.g., in an ethanol/propylene glycol/water vehicle)
-
Calipers or imaging software for measuring hair follicle length
-
Reagents for immunohistochemistry or Western blotting to detect phospho-Smad2 in skin samples.
-
-
Protocol:
-
Synchronize the hair cycle of the mice by depilating a defined area on their backs. This induces a new anagen phase.
-
Topically apply the this compound formulation or vehicle control to the depilated area daily for a specified period (e.g., 21 days).
-
Monitor the hair regrowth visually and capture images at regular intervals.
-
At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated area.
-
Process the skin samples for histological analysis (e.g., H&E staining) to measure hair follicle length and determine the stage of the hair cycle.
-
Alternatively, process skin lysates for Western blotting or perform immunohistochemistry to quantify the levels of phospho-Smad2.
-
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information specifically detailing the absorption, distribution, metabolism, excretion (ADME), and toxicology profile of this compound. For a comprehensive understanding of its therapeutic potential and safety, dedicated pharmacokinetic and toxicological studies are essential. Such studies would typically involve:
-
Pharmacokinetics (ADME):
-
In vitro metabolic stability assays using liver microsomes.
-
In vivo studies in animal models to determine key parameters such as bioavailability, half-life, clearance, and volume of distribution after oral and/or topical administration.
-
Identification of major metabolites.
-
-
Toxicology:
-
In vitro cytotoxicity assays.
-
In vivo acute and repeated-dose toxicity studies in relevant animal models to identify potential target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Other Potential Therapeutic Applications
While the primary focus of this compound research has been on androgenic alopecia, the role of the TGF-β/ALK5 pathway in other pathologies suggests broader therapeutic potential for ALK5 inhibitors.
-
Fibrosis: Dysregulated TGF-β signaling is a key driver of fibrosis in various organs, including the liver, lungs, kidneys, and skin. ALK5 inhibitors have shown anti-fibrotic effects in preclinical models of these diseases.
-
Cancer: TGF-β has a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced cancers. ALK5 inhibitors are being investigated as potential anti-cancer agents, particularly in combination with immunotherapy.
Conclusion and Future Directions
This compound is a potent and selective ALK5 inhibitor with demonstrated preclinical efficacy in a mouse model of androgenic alopecia. Its mechanism of action, through the inhibition of the TGF-β/Smad signaling pathway, is well-defined. The available in vitro and in vivo data provide a strong rationale for its further development as a topical treatment for AGA.
Future research should focus on several key areas:
-
Pharmacokinetics and Safety: Comprehensive ADME and toxicology studies are crucial to establish a robust safety profile for this compound, particularly for chronic topical use.
-
Clinical Trials: Well-designed clinical trials in human subjects are the necessary next step to evaluate the efficacy and safety of this compound for the treatment of androgenic alopecia.
-
Exploration of Other Indications: Given the central role of ALK5 in fibrosis and cancer, the therapeutic potential of this compound in these and other relevant diseases warrants further investigation.
This technical guide has summarized the current state of knowledge regarding this compound. The promising preclinical data, coupled with a clear mechanism of action, positions this compound as a molecule of significant interest for further therapeutic development.
References
- 1. What are ALK5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
TP0427736: An In-depth Technical Guide for Researchers
An overview of the selective ALK5 inhibitor, its mechanism of action, and experimental applications.
This technical guide provides a comprehensive overview of TP0427736, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental applications of this compound.
Core Compound Information
Full Chemical Name: 6-[4-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-5-yl]-1,3-benzothiazole
Chemical Structure:
-
Formula: C₁₄H₁₀N₄S₂
-
CAS Number: 864374-00-5
-
SMILES: CC1=CSC(C2=C(NC=N2)C3=CC=C4N=CSC4=C3)=N1
This compound is a small molecule inhibitor that has demonstrated significant potential in modulating the TGF-β signaling pathway, a critical regulator of numerous cellular processes.[1][2]
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
This compound functions as a highly selective inhibitor of ALK5 kinase activity.[1][2] The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. This activation of ALK5 is a pivotal step in propagating the downstream signal.
Activated ALK5 phosphorylates the receptor-regulated SMADs (R-SMADs), specifically Smad2 and Smad3. These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in processes such as cell growth, differentiation, and extracellular matrix production.
This compound exerts its effect by binding to the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3. This action effectively blocks the entire downstream signaling cascade.
Quantitative Data
The inhibitory activity of this compound has been quantified in several key assays. This data highlights its potency and selectivity.
| Target/Assay | IC₅₀ Value | Notes |
| ALK5 Kinase Activity | 2.72 nM | Demonstrates high potency against the primary target.[3] |
| ALK3 Kinase Activity | 836 nM | Over 300-fold selectivity for ALK5 over ALK3. |
| TGF-β1-induced Smad2/3 Phosphorylation (A549 cells) | 8.68 nM | Confirms potent cellular activity in blocking the signaling cascade. |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide detailed protocols for experiments relevant to the study of this compound.
In Vitro ALK5 Kinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on ALK5 kinase activity. A common method is a radiometric assay or a luminescence-based assay such as ADP-Glo™.
Materials:
-
Recombinant human ALK5 enzyme
-
ALK5 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
Add diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the diluted ALK5 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the ALK5 peptide substrate and ATP. The final ATP concentration should be near the Km value for ALK5.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for Smad2/3 Phosphorylation
This experiment validates the activity of this compound in a cellular context by measuring its ability to inhibit TGF-β-induced phosphorylation of Smad2/3. A sandwich ELISA is a common method for this purpose.
Cell Line: A549 (human lung carcinoma) or other TGF-β responsive cell lines.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant human TGF-β1
-
Cell lysis buffer
-
Phospho-Smad2/3 Sandwich ELISA Kit
Procedure:
-
Cell Culture: Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulation: Add TGF-β1 (e.g., 1-5 ng/mL) to the wells to stimulate the signaling pathway. Incubate for 1 hour.
-
Cell Lysis: Wash the cells with PBS and then add cell lysis buffer to each well.
-
ELISA:
-
Transfer the cell lysates to the ELISA plate pre-coated with a capture antibody for total Smad2/3.
-
Incubate to allow the Smad proteins to bind.
-
Wash the plate and add a detection antibody specific for the phosphorylated forms of Smad2 and Smad3.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the resulting colorimetric or chemiluminescent signal.
-
-
Data Analysis: Normalize the phospho-Smad2/3 signal to total protein concentration or a housekeeping protein. Calculate the percent inhibition of TGF-β1-induced phosphorylation for each this compound concentration and determine the IC₅₀ value.
In Vivo Mouse Hair Follicle Assay
This compound has been shown to elongate the anagen (growth) phase of the hair follicle cycle. This in vivo assay assesses this effect.
Animal Model: C57BL/6 mice are commonly used as their hair pigmentation provides a visual indicator of the anagen phase.
Procedure:
-
Synchronization of Hair Cycle: The hair cycle of the mice is synchronized in the telogen (resting) phase. This is often achieved by depilation of the dorsal skin of 7-week-old mice.
-
Compound Application: A solution of this compound in a suitable vehicle (e.g., ethanol (B145695) and propylene (B89431) glycol) is topically applied to the depilated dorsal skin daily. A vehicle-only group serves as the control.
-
Observation and Analysis:
-
The dorsal skin is visually monitored and photographed daily to observe the initiation and progression of the anagen phase, indicated by skin darkening.
-
At specific time points, skin biopsies can be taken for histological analysis. The morphology of the hair follicles is examined to determine the stage of the hair cycle.
-
Immunohistochemistry can be performed on skin sections to measure the levels of phosphorylated Smad2 in the hair follicles, confirming the in vivo target engagement of this compound.
-
-
Data Analysis: The length of the anagen phase is determined by the duration of skin pigmentation. The average hair follicle length can be measured from histological sections. Statistical analysis is used to compare the this compound-treated group with the control group.
Conclusion
This compound is a valuable research tool for investigating the TGF-β/ALK5 signaling pathway. Its high potency and selectivity make it a suitable candidate for studies aimed at understanding the role of this pathway in various physiological and pathological conditions, including fibrosis, cancer, and hair loss disorders such as androgenic alopecia. The experimental protocols provided in this guide offer a framework for the further investigation of this promising compound.
References
The Core Principles of ALK5 Inhibition in Cellular Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of Activin receptor-like kinase 5 (ALK5) inhibition in cellular models. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design, execute, and interpret experiments involving ALK5 inhibitors. This document details the core signaling pathway, presents quantitative data for common inhibitors, provides detailed experimental protocols, and includes visualizations to clarify complex processes.
Introduction: The TGF-β/ALK5 Signaling Axis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[1][2] Its dysregulation is a known driver in a range of pathologies, most notably in fibrosis and the progression of advanced cancers.[1][3] The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), a constitutively active kinase. This ligand-receptor interaction recruits and phosphorylates the type I receptor, ALK5 (also known as TGF-β receptor I or TβRI).[1][3][4]
The phosphorylation event activates the serine/threonine kinase domain of ALK5, which in turn propagates the signal downstream by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3.[1][3][4] These activated SMADs then form a heteromeric complex with SMAD4. This complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences known as SMAD-Binding Elements (SBEs) to modulate the expression of target genes.[1][3][4]
ALK5 inhibitors are small molecules designed to competitively bind to the ATP-binding site within the kinase domain of the ALK5 receptor.[5] This action prevents the phosphorylation and activation of ALK5, thereby blocking the entire downstream signaling cascade and mitigating its pathological effects.
Quantitative Data on ALK5 Inhibitors
The potency of ALK5 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of ALK5 by 50%.[6] The following tables summarize the IC50 values and other quantitative effects of several common ALK5 inhibitors in various cellular assays.
| Inhibitor | Target(s) | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) | Cell Line | Reference(s) |
| SB525334 | ALK5 | Not specified | 295 nM (proliferation) | Familial iPAH PASMCs | [7] |
| GW6604 | ALK5 | 140 nM (autophosphorylation) | 500 nM (PAI-1 transcription) | HepG2 | [3][7] |
| SKI2162 | ALK5 | 94 nM | Not specified | Not applicable | |
| A-83-01 | ALK5, ALK4, ALK7 | 12 nM | ~200 nM (TGF-β induced transcription) | Not specified | [5] |
| SB431542 | ALK4, ALK5, ALK7 | Not specified | Not specified | Not specified | [8] |
Table 1: IC50 Values of Common ALK5 Inhibitors. This table provides a comparative overview of the potency of several widely used ALK5 inhibitors.
| Inhibitor | Cell Line | Assay | Target Gene/Process | Effect | Reference(s) |
| GW6604 | Rat model of liver fibrosis | qPCR | Collagen IA1 mRNA | 80% reduction in expression | [3][7] |
| GW6604 | Rat model of liver fibrosis | qPCR | Collagen IA1, IA2, III, TIMP-1, TGF-β mRNA | 50-75% reduction in expression | [7] |
| SB525334 | Familial iPAH PASMCs | Proliferation Assay | Cell Proliferation | Inhibition of TGF-β1-mediated proliferation | [7] |
| Dihydroartemisinin (DHA) | HUVECs | Western Blot | pSMAD2 | 97.49% increase in phosphorylation (Note: DHA enhances ALK5 signaling in this context) | [8] |
| Dihydroartemisinin (DHA) | HUVECs | Western Blot | ALK5 protein | 164.31% increase in expression | [8] |
Table 2: Quantitative Effects of ALK5 Inhibitors on Cellular Processes. This table details the impact of ALK5 inhibitors on specific molecular and cellular events.
Key Experimental Protocols
The following section provides detailed methodologies for essential experiments used to characterize the effects of ALK5 inhibitors in cellular models.
Western Blot for SMAD2/3 Phosphorylation
This assay directly measures the phosphorylation status of SMAD2 and SMAD3, the immediate downstream targets of ALK5, providing a direct readout of inhibitor efficacy.
Materials:
-
TGF-β responsive cell line (e.g., HaCaT, A549)
-
ALK5 inhibitor
-
Recombinant TGF-β1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3, anti-total-SMAD2/3
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
PVDF or nitrocellulose membranes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Serum-starve the cells for 4-24 hours to reduce basal signaling. Pre-treat cells with various concentrations of the ALK5 inhibitor for 1-2 hours. Stimulate with TGF-β1 (e.g., 1-5 ng/mL) for 30-60 minutes.[1][2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a membrane. Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.[1][2]
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize the phospho-SMAD signal to the total SMAD signal.[1]
TGF-β Induced Luciferase Reporter Assay
This cell-based assay provides a quantitative measure of the transcriptional activity of the SMAD complex in response to TGF-β signaling and its inhibition.
Materials:
-
TGF-β responsive cell line (e.g., HepG2)
-
Luciferase reporter plasmid with a SMAD-responsive promoter (e.g., CAGA box repeats)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
ALK5 inhibitor
-
Recombinant TGF-β1
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the SMAD-responsive luciferase reporter plasmid and the control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with a range of ALK5 inhibitor concentrations for 1 hour. Stimulate the cells with TGF-β1 for 16-24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[9][10]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Cell Migration Scratch Assay
This assay assesses the effect of ALK5 inhibitors on cell migration, a key process often regulated by TGF-β signaling.
Materials:
-
Cell line of interest
-
12-well or 24-well plates
-
p200 pipette tip or a dedicated scratch tool
-
ALK5 inhibitor
-
Recombinant TGF-β1 (if studying TGF-β induced migration)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to create a confluent monolayer.[11]
-
Creating the Scratch: Once confluent, create a "scratch" in the monolayer using a sterile pipette tip.[11]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh media containing the ALK5 inhibitor at various concentrations, with or without TGF-β1.[11]
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed.[11]
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.
Visualizing Core Concepts
Diagrams are essential for understanding the complex relationships in cellular signaling and experimental design. The following visualizations were created using the DOT language for Graphviz.
Canonical TGF-β/ALK5 Signaling Pathway and Point of Inhibition.
General Experimental Workflow for Cellular Assays.
Mechanism of Action of ALK5 Inhibition.
References
- 1. Gene expression profiling demonstrates that TGF-beta1 signals exclusively through receptor complexes involving Alk5 and identifies targets of TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TP0427736 in A549 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β).[1][2][3][4][5] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Dysregulation of this pathway is frequently implicated in the progression of various cancers, including non-small cell lung cancer. In A549 human lung adenocarcinoma cells, this compound has been shown to effectively inhibit TGF-β1-induced phosphorylation of Smad2/3, the canonical downstream effectors of ALK5, with a reported IC50 value of 8.68 nM. These application notes provide detailed protocols for the in vitro evaluation of this compound in A549 cells.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation and subsequent activation of Smad2 and Smad3. This blockade of the canonical TGF-β/Smad signaling pathway can lead to the inhibition of TGF-β-mediated cellular responses.
Caption: TGF-β/ALK5 Signaling Pathway Inhibition by this compound.
Experimental Protocols
A. A549 Cell Culture
-
Media Preparation : Prepare complete growth medium consisting of F-12K Nutrient Mixture or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Thawing : Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Routine Maintenance : Culture A549 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Renew the culture medium every 2-3 days.
-
Subculturing : When cells reach 70-90% confluency, aspirate the medium, wash with PBS, and detach the cells using a 0.05-0.25% Trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks or experimental plates at a split ratio of 1:4 to 1:9.
B. This compound Preparation and Application
-
Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Aliquot and store at -20°C or -80°C.
-
Working Solutions : On the day of the experiment, dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatment groups and does not exceed a non-toxic level (typically ≤ 0.1%).
C. Inhibition of Smad2/3 Phosphorylation Assay
This protocol is based on established methods for assessing this compound activity in A549 cells.
-
Cell Seeding : Seed A549 cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment : Aspirate the medium and pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM) in serum-free medium for 2 hours. Include a vehicle control (DMSO).
-
TGF-β1 Stimulation : Add TGF-β1 to a final concentration of 1 ng/mL to all wells except the negative control and incubate for 1 hour.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis : Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-Smad2/3 and total Smad2/3. Use an appropriate housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Densitometry : Quantify the band intensities to determine the relative levels of phosphorylated Smad2/3.
D. Cell Viability (MTT) Assay
-
Cell Seeding : Seed A549 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment : Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01 to 100 µM).
-
Incubation : Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization : Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
E. Colony Formation Assay
-
Cell Seeding : Seed A549 cells in a 6-well plate at a low density (e.g., 500 cells/well).
-
Treatment : After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation : Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3 days.
-
Staining : When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification : Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
Data Presentation
Table 1: Inhibition of TGF-β1-induced Smad2/3 Phosphorylation by this compound in A549 Cells
| This compound Conc. (nM) | p-Smad2/3 / Total Smad2/3 Ratio (Normalized) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 5 | 0.58 | 42 |
| 10 | 0.49 | 51 |
| 50 | 0.15 | 85 |
| 100 | 0.08 | 92 |
Table 2: Cytotoxicity of this compound on A549 Cells (72h Incubation)
| This compound Conc. (µM) | % Cell Viability (MTT Assay) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 82 |
| 25 | 65 |
| 50 | 48 |
| 100 | 23 |
Table 3: Effect of this compound on A549 Colony Formation
| This compound Conc. (µM) | Average Colony Count | % Inhibition of Colony Formation |
| 0 (Vehicle Control) | 150 | 0 |
| 1 | 135 | 10 |
| 5 | 98 | 35 |
| 10 | 60 | 60 |
| 25 | 25 | 83 |
Experimental Workflow
Caption: General Experimental Workflow for this compound in A549 Cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TP0427736 in Cell Culture Experiments
These application notes provide detailed protocols for the solubilization and use of TP0427736, a potent and selective inhibitor of Activin Receptor-Like Kinase 5 (ALK5), for in vitro cell culture experiments. The information is intended for researchers, scientists, and professionals in drug development.
Data Presentation
The following tables summarize the key quantitative data for this compound and its hydrochloride salt.
Table 1: Solubility of this compound and this compound Hydrochloride
| Form | Solvent | Solubility | Molar Concentration | Notes |
| This compound | DMSO | ~65-67 mg/mL[1][2] | ~200-218 mM[1][2] | Use fresh, anhydrous DMSO; sonication is recommended[1]. |
| Water | Insoluble | - | ||
| Ethanol | Insoluble | - | ||
| This compound HCl | Water | 3.33 mg/mL | 9.94 mM | Requires sonication and heating to 60°C. |
| DMSO | 2 mg/mL | 5.97 mM | Requires sonication and heating to 60°C. |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Stock Solution in DMSO | -80°C | 6 months to 1 year |
| -20°C | 1 month |
Table 3: In Vitro Inhibitory Concentrations of this compound
| Target | Assay Type | Cell Line | IC₅₀ Value |
| ALK5 Kinase Activity | Cell-free | - | 2.72 nM |
| Smad2/3 Phosphorylation | Cell-based | A549 | 8.68 nM |
| ALK3 Kinase Activity | Cell-free | - | 836 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use fresh DMSO as absorbed moisture can reduce solubility.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a cell culture medium for experimental use.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
-
Gently mix the working solutions by pipetting or inverting the tubes.
-
Use the freshly prepared working solutions immediately for treating cells.
Protocol 3: TGF-β Induced Smad2/3 Phosphorylation Inhibition Assay
This protocol provides a general workflow to assess the inhibitory activity of this compound on the TGF-β signaling pathway in a cell-based assay.
Materials:
-
A549 cells (or other TGF-β responsive cell line)
-
Complete cell culture medium
-
This compound working solutions (various concentrations)
-
Vehicle control (DMSO in medium)
-
Recombinant human TGF-β1
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin)
Procedure:
-
Cell Seeding: Seed A549 cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): Once cells are attached and have reached the desired confluency, you may replace the complete medium with a low-serum medium (e.g., 0.5% FBS) for 4-6 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Remove the medium and add the prepared this compound working solutions or the vehicle control to the respective wells. Incubate for 2 hours at 37°C in a CO₂ incubator.
-
TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 1-5 ng/mL. Do not add TGF-β1 to a negative control well.
-
Incubation: Incubate the cells for 1 hour at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a suitable method (e.g., BCA assay).
-
Western Blot Analysis: Analyze the levels of phosphorylated Smad2/3 and total Smad2/3 by Western blotting to determine the inhibitory effect of this compound.
Visualizations
Signaling Pathway
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for assessing this compound activity in cell culture.
References
Application Notes and Protocols for In Vivo Administration of TP0427736 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), also known as the Transforming Growth Factor-β type I receptor (TGFβRI). The TGF-β/ALK5 signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including fibrosis and cancer. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarizing available data and offering generalizable procedures for various administration routes based on common practices for ALK5 inhibitors.
TGF-β/ALK5 Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates ALK5. Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes. This compound exerts its effect by inhibiting the kinase activity of ALK5, thereby blocking the downstream signaling cascade.
Quantitative Data Summary
Currently, published in vivo data for this compound is limited to topical administration in a mouse model of androgenic alopecia.[1] The table below includes this information and provides representative data for other ALK5 inhibitors administered via different routes to serve as a reference for designing new studies with this compound.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Frequency | Outcome/Reference |
| This compound | C3H/HeN mice (hair growth) | Not Specified | Topical | Daily | Decreased Smad2 phosphorylation, suppressed hair follicle shortening.[1] |
| SB-431542 | T. cruzi-infected Swiss mice | 10 mg/kg | Intraperitoneal | Single dose on day 3 post-infection | Reduced mortality and parasitemia. |
| Unnamed ALK5 Inhibitor | MMTV-PyMT adenocarcinoma | 1.0 mg/kg | Intraperitoneal | Every other day for 6 days | Reduced tumor phospho-Smad2.[2] |
| LY-364947 | Acute liver injury | 650-1300 µg/kg/day | Intravenous | Two injections, 24h apart | Reduced fibrogenic markers.[3] |
| A-83-01 | Burn wound in rats | Not Specified | Topical | Not Specified | Reduced wound contraction.[4] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and administration of this compound. While the topical administration is based on the available literature for this specific compound, the oral, intraperitoneal, and intravenous protocols are generalized for ALK5 inhibitors due to the absence of specific published data for this compound via these routes. Researchers should perform initial dose-ranging and tolerability studies to determine the optimal parameters for their specific mouse model and experimental goals.
Protocol 1: Topical Administration of this compound
This protocol is based on the described use of this compound in a mouse model of androgenic alopecia.
Materials:
-
This compound
-
Vehicle (e.g., a mixture of propylene (B89431) glycol, ethanol, and water)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
-
Animal balance
-
Clippers or depilatory cream
Procedure:
-
Animal Preparation:
-
House C3H/HeN mice (or other appropriate strain) in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.
-
Allow for an acclimation period of at least one week before the experiment.
-
Synchronize the hair cycle of the mice by depilating the dorsal skin. This can be achieved using electric clippers followed by a depilatory cream. The anagen phase of the hair cycle is typically induced a few days after depilation.
-
-
Preparation of Topical Formulation:
-
The exact formulation used in the original study is not publicly available. A common vehicle for topical application of small molecules in mice consists of a mixture of propylene glycol, ethanol, and water. A starting point could be a vehicle of 50% propylene glycol, 30% ethanol, and 20% water.
-
Calculate the required amount of this compound to achieve the desired concentration. A typical starting concentration for topical small molecules can range from 0.1% to 1% (w/v).
-
Dissolve the calculated amount of this compound in the vehicle. Vortex thoroughly to ensure complete dissolution. Prepare the formulation fresh daily.
-
-
Administration:
-
Gently restrain the mouse.
-
Apply a defined volume (e.g., 100-200 µL) of the this compound formulation evenly to the depilated dorsal skin using a pipette.
-
Administer the topical solution daily or as determined by the study design.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of skin irritation or adverse effects.
-
At the end of the study, skin samples can be collected for histological analysis (e.g., H&E staining to observe hair follicle morphology) and molecular analysis (e.g., Western blot for p-SMAD2/3).
-
Protocol 2: Oral Gavage Administration of an ALK5 Inhibitor (General Protocol)
This is a general protocol for oral administration of a small molecule inhibitor and can be adapted for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)
-
Sterile water
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes (1 mL)
Procedure:
-
Animal Handling and Acclimation:
-
House mice in a controlled environment.
-
Allow for an acclimation period of at least one week.
-
Record the body weight of each mouse before dosing.
-
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the desired dosage (mg/kg).
-
Prepare the vehicle solution (e.g., 0.5% CMC).
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration. The administration volume should typically not exceed 10 mL/kg.
-
Vortex the suspension vigorously for 5-10 minutes. A brief sonication may aid in creating a homogenous suspension.
-
Prepare a fresh suspension daily.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.
-
Draw the prepared suspension into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently dispense the solution.
-
Monitor the animal for any signs of distress.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any adverse effects.
-
Continue with the predetermined dosing schedule.
-
Protocol 3: Intraperitoneal (i.p.) Injection of an ALK5 Inhibitor (General Protocol)
This general protocol can be adapted for this compound.
Materials:
-
This compound
-
Vehicle (e.g., 2% DMSO in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Animal Handling:
-
Weigh each mouse to determine the correct injection volume.
-
Gently restrain the mouse to expose the abdomen.
-
-
Preparation of Injection Solution:
-
Prepare the vehicle solution. For compounds soluble in DMSO, a common vehicle is 2% DMSO in sterile PBS.
-
First, dissolve the required amount of this compound in the necessary volume of DMSO.
-
Then, bring the solution to the final volume with sterile PBS.
-
Vortex to ensure the solution is well-mixed.
-
-
Administration:
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the calculated volume of the inhibitor solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Follow the planned dosing regimen.
-
Protocol 4: Intravenous (i.v.) Injection of an ALK5 Inhibitor (General Protocol)
This is a general protocol for i.v. administration and requires a high level of technical skill.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a solubilizing agent like 5% DMSO and 5% Tween 80, if necessary)
-
Sterile saline
-
Microcentrifuge tubes
-
Vortex mixer
-
Animal balance
-
Mouse restrainer
-
Heat lamp
-
Sterile syringes (insulin or 1 mL) and needles (27-30 gauge)
Procedure:
-
Animal Preparation:
-
Weigh each mouse.
-
Warm the mouse under a heat lamp to dilate the tail veins, making them more visible and easier to access.
-
-
Preparation of Injection Solution:
-
Prepare a sterile, injectable-grade solution of this compound. The vehicle must be compatible with intravenous administration. A common vehicle is sterile saline, but for compounds with low aqueous solubility, co-solvents like DMSO and surfactants like Tween 80 may be necessary. The final concentration of these excipients should be kept low to avoid toxicity.
-
Ensure the final solution is clear and free of particulates. Filter sterilization is recommended.
-
-
Administration:
-
Place the mouse in a restrainer to secure the tail.
-
Disinfect the tail with an alcohol wipe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein.
-
The maximum bolus injection volume is typically 5 mL/kg.
-
-
Post-Injection Monitoring:
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for an in vivo study using an ALK5 inhibitor in a mouse model.
References
- 1. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical application of ALK5 inhibitor A-83-01 reduces burn wound contraction in rats by suppressing myofibroblast population - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing TP0427736 stock solution with DMSO
An Application Note and Protocol for the Preparation and Use of TP0427736 Stock Solution in DMSO
Introduction
This compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). With a half-maximal inhibitory concentration (IC50) of 2.72 nM for ALK5 kinase activity, it demonstrates significant selectivity, being approximately 300-fold more potent against ALK5 than ALK3.[1][2] The TGF-β signaling pathway is crucial in various cellular processes, and its dysregulation is implicated in diseases such as fibrosis and cancer. This compound exerts its effect by inhibiting the TGF-β-induced phosphorylation of Smad2/3, a key downstream event in the signaling cascade.[1][2]
This document provides detailed protocols for the preparation of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as a solvent, along with a general procedure for its application in a cell-based assay. Proper preparation and storage of the stock solution are critical for ensuring experimental reproducibility and accuracy.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride | Reference(s) |
| CAS Number | 864374-00-5 | 2459963-17-6 | [3] |
| Molecular Formula | C₁₄H₁₀N₄S₂ | C₁₄H₁₁ClN₄S₂ | |
| Molecular Weight | 298.39 g/mol | 334.85 g/mol | |
| IC₅₀ (ALK5, cell-free) | 2.72 nM | 2.72 nM | |
| IC₅₀ (pSmad2/3, A549 cells) | 8.68 nM | 8.68 nM | |
| Solubility in DMSO | ≥ 65 mg/mL (≥ 217.84 mM) | ~2 mg/mL (5.97 mM) |
Mechanism of Action: TGF-β/ALK5 Signaling Pathway
This compound acts by inhibiting the kinase activity of the ALK5 receptor, thereby preventing the phosphorylation of downstream mediators Smad2 and Smad3. This action blocks the translocation of the Smad complex to the nucleus and subsequent gene transcription.
Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 298.39 g/mol ) in DMSO. Adjust calculations accordingly if using the hydrochloride salt or a different desired concentration.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-labeling: Label sterile cryovials with the compound name, concentration, solvent, and date.
-
Weighing: Carefully weigh out 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.01 mol/L * 298.39 g/mol ) = 0.000335 L
-
Volume (µL) = 335 µL
-
-
Dissolution: Add 335 µL of anhydrous DMSO to the tube containing the this compound powder. Using fresh, moisture-free DMSO is recommended to ensure maximum solubility.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in the pre-labeled cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Inhibition of TGF-β1-Induced Smad2/3 Phosphorylation
This protocol provides a general framework for assessing the inhibitory activity of this compound in a cell-based assay using A549 cells as an example.
Materials:
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human TGF-β1
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
-
Detection reagents (e.g., antibodies for Western Blot or an ELISA kit for phosphorylated Smad2/3)
Procedure:
-
Cell Seeding: Seed A549 cells into multi-well plates at a density that will result in a sub-confluent monolayer (e.g., 70-80% confluency) on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Serum Starvation (Optional but recommended): The following day, replace the complete medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 1 µM).
-
Crucially, ensure the final concentration of DMSO is consistent across all wells, including the vehicle control, and is non-toxic to the cells (typically ≤0.1%).
-
Prepare a "Vehicle Control" solution containing the same final concentration of DMSO in the medium, but without this compound.
-
-
Pre-treatment: Add the prepared working solutions of this compound or the vehicle control to the respective wells. Incubate for 2 hours at 37°C.
-
Stimulation: Add TGF-β1 to all wells (except for the unstimulated negative control) to a final concentration of 1 ng/mL.
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
Cell Lysis:
-
Remove the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well.
-
Incubate on ice for 10-15 minutes.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Analysis: Analyze the levels of phosphorylated Smad2/3 in the cell lysates using a suitable method like Western Blotting or ELISA, following the manufacturer's instructions.
Caption: Experimental workflow for a cell-based Smad2/3 phosphorylation assay.
References
detailed experimental setup for TP0427736 topical application
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup for the topical application of TP0427736, a potent and selective inhibitor of the TGF-β type I receptor activin-like kinase 5 (ALK5). The protocols are based on preclinical studies investigating its potential for the treatment of androgenic alopecia (AGA).
Mechanism of Action
This compound functions by inhibiting ALK5 kinase activity, which in turn blocks the phosphorylation of downstream mediators Smad2 and Smad3.[1][2][3] This interference with the TGF-β signaling pathway is crucial, as TGF-β is implicated in the miniaturization of hair follicles characteristic of AGA. By inhibiting this pathway, this compound has been shown to protect human outer root sheath (ORS) cells from TGF-β-induced growth inhibition and to prolong the anagen (growth) phase of hair follicles in mouse models.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data from in vitro and in vivo studies of this compound.
| Parameter | Cell Line/Model | Value | Reference |
| In Vitro Potency | |||
| ALK5 Kinase Activity (IC₅₀) | Cell-free assay | 2.72 nM | |
| ALK3 Kinase Activity (IC₅₀) | Cell-free assay | 836 nM | |
| TGF-β1-induced Smad2/3 Phosphorylation (IC₅₀) | A549 cells | 8.68 nM | |
| In Vivo Efficacy | |||
| Animal Model | Mice (C57BL/6) | Hair growth synchronized by dorsal depilation | |
| Effect on Hair Follicle Length | Mouse model | Suppressed shortening during anagen-to-catagen transition | |
| Effect on Smad2 Phosphorylation in Skin | Mouse model | Significantly decreased |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in the context of the TGF-β signaling pathway in hair follicle cells.
Caption: Mechanism of action of this compound in inhibiting the TGF-β/ALK5 signaling pathway.
Experimental Protocols
In Vitro Assay: Inhibition of TGF-β-induced Smad2/3 Phosphorylation in A549 Cells
This protocol details the methodology to assess the inhibitory effect of this compound on TGF-β1-induced phosphorylation of Smad2/3 in the A549 human lung carcinoma cell line.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Recombinant Human TGF-β1
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Antibodies: Rabbit anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425) and Rabbit anti-total Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Protocol:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed A549 cells into 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 18-22 hours.
-
Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM (with a final DMSO concentration not exceeding 0.1%). Pre-treat the serum-starved cells with the this compound solutions for 2 hours. Include a vehicle control (DMSO).
-
TGF-β1 Stimulation: Add recombinant human TGF-β1 to a final concentration of 10 ng/mL to all wells except the negative control, and incubate for 30 minutes.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated Smad2/3 to total Smad2/3. Determine the IC₅₀ value of this compound.
Caption: In vitro workflow for assessing this compound inhibition of Smad2/3 phosphorylation.
In Vivo Assay: Topical Application of this compound in a Mouse Model of Androgenic Alopecia
This protocol describes the in vivo evaluation of topically applied this compound on hair growth in a mouse model where the hair cycle is synchronized.
Materials:
-
Male C57BL/6 mice (7 weeks old)
-
This compound
-
Topical vehicle (e.g., a solution containing ethanol, propylene (B89431) glycol, and water. The exact composition for this compound is proprietary and may require optimization).
-
Electric animal clippers
-
Depilatory cream or wax
-
Isoflurane for anesthesia
-
Dissecting tools
-
Tissue embedding medium (e.g., OCT)
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with a camera
Protocol:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Hair Cycle Synchronization:
-
Anesthetize the mice using isoflurane.
-
Shave the dorsal skin of the mice using electric clippers.
-
Apply a thin layer of depilatory cream or wax to the shaved area to remove the remaining hair shafts and induce a synchronized anagen phase. This marks day 0.
-
-
Topical Application:
-
Prepare the topical formulation of this compound at the desired concentration(s) in the chosen vehicle. A vehicle control group should be included.
-
Beginning on day 1, apply a defined volume (e.g., 100-200 µL) of the this compound solution or vehicle to the depilated dorsal skin once daily.
-
-
Monitoring Hair Growth: Visually monitor and photograph the dorsal skin of the mice at regular intervals (e.g., every 3-4 days) to assess hair regrowth.
-
Tissue Collection and Histology:
-
At a predetermined endpoint (e.g., day 17-21, corresponding to the late anagen/early catagen phase), euthanize the mice.
-
Excise the treated dorsal skin.
-
Fix a portion of the skin sample in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Analysis of Hair Follicle Length:
-
Capture images of the H&E stained skin sections under a microscope.
-
Measure the length of at least 50-100 hair follicles per mouse from the base of the follicle to the epidermal surface.
-
Compare the average hair follicle length between the this compound-treated and vehicle-treated groups.
-
-
Analysis of Smad2 Phosphorylation in Skin:
-
Homogenize a separate portion of the collected skin tissue in lysis buffer with protease and phosphatase inhibitors.
-
Perform Western blotting for phosphorylated and total Smad2 as described in the in vitro protocol. Alternatively, perform immunohistochemistry on paraffin-embedded sections using an anti-phospho-Smad2 antibody.
-
Caption: In vivo workflow for evaluating the topical application of this compound on hair growth in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. nextadvance.com [nextadvance.com]
- 3. nextadvance.com [nextadvance.com]
- 4. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TP0427736 Efficacy in Hair Growth Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP0427736 is a novel and potent small molecule inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-β (TGF-β).[1][2] The TGF-β signaling pathway, particularly through the phosphorylation of Smad2 and Smad3 (Smad2/3), plays a crucial role in the regulation of the hair follicle cycle.[1][2] Elevated TGF-β levels are associated with the transition from the anagen (growth) phase to the catagen (regression) phase, leading to hair growth inhibition. Androgenic alopecia (AGA), a common form of hair loss, is characterized by a shortened anagen phase.[1] By selectively inhibiting ALK5, this compound blocks the downstream phosphorylation of Smad2/3, thereby mitigating the inhibitory effects of TGF-β on hair follicle cells and prolonging the anagen phase. These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of this compound in promoting hair growth in both in vitro and in vivo models.
Data Presentation
The following tables summarize the key quantitative data for this compound and provide templates for organizing experimental results.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| ALK5 Kinase Inhibitory Activity (IC50) | 2.72 nM | |
| ALK3 Kinase Inhibitory Activity | >300-fold less than ALK5 | |
| Inhibition of TGF-β-induced Smad2/3 Phosphorylation | Concentration-dependent | |
| Reduction of TGF-β-induced Growth Inhibition in Human Outer Root Sheath (HORS) Cells | To be determined by user | |
| Effect on HORS Cell Proliferation (e.g., % increase vs. control) | To be determined by user |
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | Vehicle Control | This compound-Treated | % Change | p-value | Reference |
| Anagen-to-Telogen Ratio | To be determined | To be determined | |||
| Hair Density (follicles/mm²) | To be determined | To be determined | |||
| Hair Follicle Length (µm) at Day X post-depilation | To be determined | To be determined | |||
| Reduction in Smad2 Phosphorylation in Skin (%) | 0% | To be determined |
Experimental Protocols
I. In Vitro Assessment of this compound Efficacy
A. Human Outer Root Sheath (HORS) Cell Culture
This protocol describes the isolation and culture of HORS cells, which are crucial for studying the direct effects of compounds on hair follicle keratinocytes.
-
Materials:
-
Human scalp tissue (from elective surgeries, with informed consent)
-
Dispase II (2.5 U/mL)
-
Trypsin-EDTA (0.05%)
-
Keratinocyte Serum-Free Medium (KSFM) supplemented with L-glutamine, epidermal growth factor (EGF), and bovine pituitary extract (BPE)
-
Collagen IV-coated culture flasks/plates
-
Phosphate-buffered saline (PBS)
-
-
Protocol:
-
Wash the scalp tissue multiple times with sterile PBS containing antibiotics.
-
Remove subcutaneous fat and connective tissue.
-
Incubate the tissue in Dispase II solution overnight at 4°C to separate the epidermis and dermis.
-
Isolate hair follicles from the dermis under a stereomicroscope.
-
Treat the isolated follicles with Trypsin-EDTA for 10-15 minutes at 37°C to dissociate the HORS cells.
-
Neutralize the trypsin with a soybean trypsin inhibitor or serum-containing medium.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented KSFM.
-
Plate the cells on collagen IV-coated flasks and incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium every 2-3 days.
-
B. TGF-β-induced Growth Inhibition Assay
This assay evaluates the ability of this compound to rescue HORS cells from the growth-inhibitory effects of TGF-β.
-
Materials:
-
Cultured HORS cells
-
TGF-β1
-
This compound (various concentrations)
-
Cell proliferation assay kit (e.g., MTT, WST-1)
-
-
Protocol:
-
Seed HORS cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Add a predetermined concentration of TGF-β1 (e.g., 10 ng/mL) to induce growth inhibition.
-
Incubate for 48-72 hours.
-
Assess cell viability using a cell proliferation assay kit according to the manufacturer's instructions.
-
Calculate the percentage of growth inhibition and the protective effect of this compound.
-
C. Smad2/3 Phosphorylation ELISA
This protocol quantifies the inhibition of TGF-β-induced Smad2/3 phosphorylation by this compound.
-
Materials:
-
Cultured HORS cells or A549 cells (as a model system)
-
TGF-β1
-
This compound (various concentrations)
-
Cell lysis buffer
-
Phospho-Smad2/3 (Ser465/467) and Total Smad2/3 ELISA kit
-
-
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat with various concentrations of this compound for 1 hour.
-
Stimulate with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Wash the cells with cold PBS and add cell lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
Perform the Phospho-Smad2/3 and Total Smad2/3 ELISA according to the manufacturer's protocol.
-
Normalize the phosphorylated Smad2/3 levels to the total Smad2/3 levels.
-
II. In Vivo Assessment of this compound Efficacy
A. Depilation-Induced Hair Cycle Synchronization in Mice
This model is used to study the effects of hair growth-modulating compounds in a synchronized hair cycle. C57BL/6 mice are typically used as their black coat color allows for easy visualization of hair growth.
-
Materials:
-
7-week-old male C57BL/6 mice (telogen phase)
-
Beeswax and rosin (B192284) mixture (or commercially available wax strips)
-
Animal clippers
-
-
Protocol:
-
Anesthetize the mice.
-
Shave the dorsal skin of the mice.
-
Apply a thin layer of melted beeswax/rosin mixture at a temperature that does not burn the skin.
-
Allow the wax to solidify, then gently peel it off in the opposite direction of hair growth to depilate the hair follicles. This induces the anagen phase.
-
The dorsal skin will appear pink within a few days, indicating the initiation of the anagen phase. Hair growth becomes visible around day 5-7, and the skin darkens due to melanin (B1238610) production in the hair follicles.
-
B. Topical Application of this compound
-
Materials:
-
This compound
-
Vehicle solution (e.g., ethanol:propylene glycol:water mixture)
-
-
Protocol:
-
Prepare a solution of this compound in the vehicle at the desired concentration (e.g., 0.1%, 0.3%, 1% w/v).
-
Beginning on the day of depilation (Day 0), apply a fixed volume (e.g., 100-200 µL) of the this compound solution or vehicle control to the depilated dorsal skin daily.
-
Continue the topical application for the duration of the study (e.g., 14-21 days).
-
C. Efficacy Evaluation
-
Macroscopic Evaluation:
-
Photograph the dorsal skin of the mice at regular intervals (e.g., every 2-3 days) to document hair growth.
-
Assign a hair growth score based on the extent of skin coverage by new hair.
-
-
Histological Analysis:
-
At selected time points (e.g., Day 14, 17, 21), euthanize the mice and collect dorsal skin samples.
-
Fix the samples in 10% neutral buffered formalin and embed in paraffin.
-
Prepare 5-7 µm sections and stain with Hematoxylin and Eosin (H&E).
-
Under a microscope, determine the stage of the hair follicles (anagen, catagen, telogen).
-
Calculate the anagen-to-telogen ratio.
-
Measure the length of the hair follicles from the epidermis to the base of the hair bulb.
-
-
Immunohistochemistry/Immunofluorescence:
-
Use skin sections to perform immunohistochemistry or immunofluorescence for phospho-Smad2 to assess the in vivo target engagement of this compound.
-
Stain for proliferation markers (e.g., Ki-67) in the hair bulb to assess the mitogenic activity.
-
Visualization
Signaling Pathway
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro Studies
Caption: Workflow for in vitro assessment of this compound efficacy.
Experimental Workflow: In Vivo Studies
Caption: Workflow for in vivo assessment of this compound efficacy.
References
Methodology for Studying TP0427736 in Fibrosis Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a pathological process underlying a wide range of chronic diseases affecting organs such as the liver, lungs, and kidneys. A key mediator of fibrosis is the Transforming Growth Factor-β (TGF-β) signaling pathway. TP0427736 is a potent and selective inhibitor of the TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5).[1][2] By targeting ALK5, this compound effectively blocks the downstream phosphorylation of Smad2 and Smad3, key events in the pro-fibrotic cascade.[1][2] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in various in vitro and in vivo models of fibrosis.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of ALK5.[1] The binding of TGF-β to its type II receptor (TβRII) recruits and phosphorylates ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis, such as collagens and other ECM components. This compound competitively inhibits ATP binding to the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and halting the downstream fibrotic signaling cascade.
Quantitative Data Summary
The following tables summarize key in vitro potency data for this compound and representative in vivo efficacy data for ALK5 inhibitors in preclinical fibrosis models. This data is intended to provide an expected range of activity for researchers designing studies with this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Assay | IC50 |
| ALK5 Kinase Inhibition | - | Kinase Assay | 2.72 nM |
| TGF-β1-induced Smad2/3 Phosphorylation | A549 | Cellular Assay | 8.68 nM |
Table 2: Representative In Vivo Efficacy of ALK5 Inhibitors in Fibrosis Models
| Fibrosis Model | Animal Model | ALK5 Inhibitor | Key Endpoint | Result |
| Lung Fibrosis | Bleomycin-induced (Mouse) | SB-525334 | Lung Hydroxyproline Content | Significant reduction compared to vehicle control |
| Kidney Fibrosis | Unilateral Ureteral Obstruction (UUO) (Mouse) | Generic ALK5i | Collagen I Deposition | Dose-dependent reduction in collagen I staining |
| Liver Fibrosis | Dimethylnitrosamine-induced (Rat) | GW6604 | Collagen IA1 mRNA Expression | ~80% reduction compared to vehicle control |
Signaling Pathway Diagram
References
Application Notes and Protocols for TP0427736 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of TP0427736, a potent and selective inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5). The primary application detailed is in the context of promoting hair growth by elongating the anagen phase of the hair follicle cycle.
Mechanism of Action
This compound exerts its biological effects by inhibiting the kinase activity of ALK5.[1][2] This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3, which are key components of the TGF-β signaling pathway.[1][2] The TGF-β pathway is known to play a role in the transition of hair follicles from the anagen (growth) phase to the catagen (regression) phase.[1] By blocking this pathway, this compound helps to maintain the anagen phase for a longer duration.[1]
Quantitative Data from In Vivo Studies
The following table summarizes the available quantitative data from in vivo studies involving this compound.
| Animal Model | Application | Dose/Concentration | Frequency | Duration | Key Findings | Reference |
| C57BL/6 Mice | Androgenic Alopecia | Not Specified | Repeated Application | Not Specified | Suppressed the shortening of average hair follicle length during the anagen to catagen transition. | [1] |
Note: While the specific concentration, frequency, and duration were not detailed in the primary study, typical topical hair growth studies in mice often involve daily application for 21-28 days.
Experimental Protocols
This section provides a detailed protocol for a typical in vivo study evaluating the effect of this compound on hair growth in a mouse model.
In Vivo Hair Growth Promotion Study in C57BL/6 Mice
Objective: To evaluate the efficacy of topically applied this compound in promoting hair growth and elongating the anagen phase in C57BL/6 mice.
Materials:
-
This compound
-
Vehicle control (e.g., ethanol/propylene glycol/water mixture)
-
7-week-old male C57BL/6 mice
-
Electric clippers
-
Depilatory cream
-
Digital camera
-
Image analysis software
-
Surgical instruments for biopsy
-
10% neutral buffered formalin
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Animal Acclimatization: Acclimate 7-week-old male C57BL/6 mice to the housing conditions for at least one week prior to the experiment. At this age, the hair follicles are synchronized in the telogen (resting) phase.
-
Hair Depilation: Anesthetize the mice and remove the dorsal hair using electric clippers. Apply a depilatory cream for a short duration to ensure complete hair removal and synchronization of the hair cycle in the anagen phase. Gently wash the area with warm water and pat dry.
-
Grouping and Treatment: Randomly divide the mice into at least two groups: a vehicle control group and a this compound treatment group.
-
Topical Application: Beginning the day after depilation, topically apply a defined volume (e.g., 100-200 µL) of the vehicle or this compound solution to the depilated dorsal area once daily.
-
Observation and Documentation:
-
Visually monitor the mice daily for signs of hair growth and any skin irritation.
-
Capture high-resolution photographs of the dorsal skin of each mouse at regular intervals (e.g., every 3-4 days) for the duration of the study (typically 21-28 days).
-
-
Data Analysis (Hair Growth):
-
Use image analysis software to quantify the area of hair regrowth at each time point.
-
Visually score the degree of hair growth based on a defined scale.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and collect skin biopsies from the treated dorsal area.
-
Fix the biopsies in 10% neutral buffered formalin, process, and embed in paraffin.
-
Section the paraffin blocks and perform H&E staining to visualize hair follicle morphology.
-
Under a microscope, determine the stage of the hair follicles (anagen, catagen, or telogen) and quantify the number of follicles in each stage.
-
Visualizations
Signaling Pathway of this compound
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Hair Growth Study
Caption: Experimental workflow for a typical in vivo hair growth study.
References
Application Notes and Protocols for the Combined Use of TP0427736 with Other Hair Growth Stimulants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a prevalent hair loss disorder characterized by the progressive miniaturization of hair follicles. This process is driven by androgens and involves complex signaling pathways that ultimately shorten the anagen (growth) phase of the hair cycle. TP0427736 is a potent and selective inhibitor of the Activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for Transforming Growth Factor-beta (TGF-β). By inhibiting ALK5, this compound blocks the canonical TGF-β/Smad signaling pathway, which is known to promote the catagen (regression) phase of the hair cycle.[1] This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with other established hair growth stimulants, namely minoxidil (B1677147) and finasteride (B1672673).
The rationale for these combination therapies is based on targeting different molecular pathways involved in hair loss to achieve a potentially synergistic or additive effect, leading to improved efficacy.
Rationale for Combination Therapy
This compound and Minoxidil
-
This compound: Directly inhibits the TGF-β/Smad pathway, a key negative regulator of the anagen phase.[1] TGF-β is known to induce apoptosis in hair matrix cells.
-
Minoxidil: While its exact mechanism is not fully elucidated, minoxidil is known to be a potassium channel opener and also exhibits inhibitory effects on TGF-β-induced apoptosis in hair matrix cells. Additionally, it can stimulate the production of growth factors like Vascular Endothelial Growth Factor (VEGF).
-
Synergistic Potential: The combination of this compound and minoxidil offers a dual-pronged attack on the TGF-β pathway, potentially leading to a more profound and sustained prolongation of the anagen phase than either agent alone.
This compound and Finasteride
-
This compound: Targets the downstream effects of androgens by inhibiting the TGF-β pathway.
-
Finasteride: A 5α-reductase inhibitor that blocks the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), the primary androgen responsible for hair follicle miniaturization in AGA. By reducing DHT levels, finasteride decreases the androgen-dependent induction of TGF-β1 in dermal papilla cells.
-
Synergistic Potential: Combining this compound with finasteride targets both the production of the upstream trigger (DHT) and the downstream effector (TGF-β signaling) of hair follicle miniaturization. This comprehensive approach is hypothesized to be more effective than monotherapy.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory concentrations of this compound from published literature. This data is essential for designing effective dose-response studies in combination experiments.
| Parameter | Cell Line/System | IC50 | Reference |
| ALK5 Kinase Activity | Kinase Assay | 2.72 nM | [1] |
| TGF-β1-induced Smad2/3 Phosphorylation | A549 cells | 8.68 nM | [1] |
Experimental Protocols
In Vitro Assessment of Synergy
Objective: To determine if this compound in combination with minoxidil or finasteride exhibits synergistic, additive, or antagonistic effects on the proliferation of human outer root sheath cells (HHORSC) and dermal papilla cells (HFDPCs).
3.1.1. Cell Culture
-
HHORSC Culture: Culture HHORSC in a serum-free keratinocyte growth medium.
-
HFDPC Culture: Culture HFDPCs in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
3.1.2. Proliferation Assay (MTS Assay)
-
Seed HHORSC or HFDPCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, minoxidil, and finasteride (if applicable for HFDPCs) individually and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1 based on their respective IC50 values).
-
Treat the cells with the individual drugs and their combinations for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability compared to the vehicle control.
3.1.3. Synergy Analysis
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be utilized for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
3.1.4. Western Blot for Smad2/3 Phosphorylation
-
Seed HHORSC or HFDPCs in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a serum-free medium for 24 hours.
-
Pre-treat the cells with this compound, minoxidil, or their combination for 1 hour.
-
Stimulate the cells with TGF-β1 (10 ng/mL) for 30 minutes.
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Smad2 (Ser465/467), phospho-Smad3 (Ser423/425), total Smad2/3, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the effect of the combination treatment on Smad2/3 phosphorylation.
Ex Vivo Human Hair Follicle Organ Culture
Objective: To evaluate the effect of this compound in combination with minoxidil or finasteride on the elongation and anagen phase duration of isolated human hair follicles.
3.2.1. Hair Follicle Isolation and Culture
-
Obtain human scalp skin samples from cosmetic surgery with informed consent.
-
Micro-dissect anagen VI hair follicles from the subcutaneous fat.
-
Culture individual hair follicles in 24-well plates containing Williams' E medium supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics.
3.2.2. Treatment and Measurement
-
Treat the hair follicles with this compound, minoxidil, or finasteride individually and in combination at various concentrations. Include a vehicle control.
-
Measure the length of the hair shaft daily for up to 10 days using a calibrated microscope.
-
At the end of the culture period, assess the hair cycle stage (anagen, catagen) based on the morphology of the hair bulb.
-
Calculate the mean hair shaft elongation and the percentage of hair follicles remaining in the anagen phase.
In Vivo Mouse Model of Androgenetic Alopecia
Objective: To investigate the in vivo efficacy of topical this compound in combination with minoxidil or finasteride on hair regrowth in a testosterone-induced AGA mouse model.
3.3.1. Animal Model
-
Use 7-week-old male C57BL/6 mice.
-
Synchronize the hair cycle by depilating the dorsal skin.
-
Induce an AGA-like condition by subcutaneous injection of testosterone (1 mg/mouse) daily for 2 weeks.
3.3.2. Topical Treatment
-
Prepare topical formulations of this compound (e.g., 0.1% - 1% w/v), minoxidil (e.g., 2% w/v), and finasteride (e.g., 0.1% w/v) in a vehicle solution (e.g., propylene (B89431) glycol, ethanol, and water).
-
Divide the mice into treatment groups: Vehicle, this compound alone, Minoxidil alone, Finasteride alone, this compound + Minoxidil, and this compound + Finasteride.
-
Apply the formulations topically to the depilated dorsal skin daily for 4 weeks.
3.3.3. Evaluation of Hair Growth
-
Visual Assessment: Document hair regrowth by taking photographs at regular intervals.
-
Hair Weight: At the end of the study, shave the treated area and weigh the collected hair.
-
Histological Analysis:
-
Collect skin biopsies from the treated areas.
-
Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E).
-
Quantify hair follicle density (number of follicles per unit area), anagen-to-catagen/telogen ratio, and hair shaft thickness.
-
Visualizations
Signaling Pathways
Caption: Combined signaling pathways in hair growth regulation.
Experimental Workflow: In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy assessment.
Experimental Workflow: In Vivo Mouse Model
Caption: Workflow for in vivo mouse model of AGA.
Conclusion
The combination of this compound with established hair growth stimulants like minoxidil and finasteride presents a promising strategy for the treatment of androgenetic alopecia. The provided application notes and experimental protocols offer a framework for researchers to systematically investigate the potential synergistic effects of these combination therapies. By targeting multiple pathways involved in hair follicle cycling and miniaturization, these approaches may lead to the development of more effective treatments for hair loss.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TP0427736 Insolubility in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the small molecule inhibitor TP0427736 in aqueous solutions. The following information is intended to facilitate the effective use of this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: I have received this compound, and it is not dissolving in my aqueous buffer. What should I do first?
A1: The first and most critical step is to prepare a high-concentration stock solution in an appropriate organic solvent. This compound is known to be insoluble in water and ethanol (B145695) but is soluble in dimethyl sulfoxide (B87167) (DMSO)[1]. It is recommended to start by creating a stock solution in fresh, anhydrous DMSO[1]. From this concentrated stock, you can make further dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of DMSO in your assay is minimal (typically below 0.5% v/v) to avoid off-target solvent effects.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO is approximately 65-67 mg/mL[1][2]. Sonication may be beneficial to ensure complete dissolution[2].
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and how can I prevent this?
A3: This phenomenon is known as precipitation upon dilution and occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that medium. The DMSO from the stock solution becomes too dilute to keep the compound dissolved. To prevent this, consider the following strategies:
-
Optimize the dilution process: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid and even dispersion.
-
Use a co-solvent system: Incorporating a co-solvent in your final aqueous solution can help maintain solubility.
-
Lower the final concentration: If experimentally feasible, reducing the final concentration of this compound may prevent it from reaching its solubility limit in the aqueous medium.
Q4: I see there is a hydrochloride salt of this compound available. Is it more soluble in water?
A4: Yes, the hydrochloride salt form, this compound HCl, exhibits some solubility in water. It is reported to be soluble at 3.33 mg/mL with the aid of ultrasonication and warming to 60°C. However, it is still considered poorly soluble, and careful preparation is required.
Troubleshooting Guide
Problem: this compound powder will not dissolve in aqueous buffer.
-
Root Cause: this compound has very low intrinsic aqueous solubility. Direct dissolution in aqueous buffers is not a viable approach.
-
Solution: Always begin by preparing a concentrated stock solution in an appropriate organic solvent, with DMSO being the primary recommendation.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous media.
-
Root Cause: The compound is "crashing out" of solution as the solvent environment changes from primarily organic to aqueous, and its concentration is above the aqueous solubility limit.
-
Tier 1 Troubleshooting: Refined Dilution Technique
-
Ensure your aqueous buffer is at the desired experimental temperature before adding the compound.
-
Add the DMSO stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing can help prevent the formation of localized high concentrations that lead to precipitation.
-
-
Tier 2 Troubleshooting: Co-Solvent Systems
-
For in vitro experiments, consider formulating a working solution that includes co-solvents. A common approach for in vivo formulations that can be adapted is the use of a vehicle containing DMSO, PEG300, and Tween 80.
-
-
Tier 3 Troubleshooting: pH Adjustment (for ionizable compounds)
-
While this compound itself is not strongly ionizable, if you are working with a salt form or in a buffer system where pH can be modulated, this can be a strategy for some compounds. However, for this compound, focusing on solvent systems is more likely to be successful.
-
Data Presentation
Table 1: Solubility of this compound and its Hydrochloride Salt
| Compound Form | Solvent | Reported Solubility | Conditions |
| This compound | Water | Insoluble | - |
| This compound | Ethanol | Insoluble | - |
| This compound | DMSO | 67 mg/mL (200.08 mM) | Use fresh DMSO |
| This compound | DMSO | 65 mg/mL (217.84 mM) | Sonication recommended |
| This compound HCl | Water | 3.33 mg/mL (9.94 mM) | Ultrasonic and warming and heat to 60°C |
| This compound HCl | DMSO | 2 mg/mL (5.97 mM) | Ultrasonic and warming and heat to 60°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound powder (Molecular Weight: 298.39 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out a precise amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you would need 2.98 mg. b. Add the appropriate volume of anhydrous DMSO to the powder. c. Vortex the solution vigorously for 1-2 minutes. d. If complete dissolution is not observed, sonicate the vial in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure it is clear and free of particulates. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol is adapted from an in vivo formulation and aims to maintain solubility in an aqueous environment.
-
Materials: Concentrated this compound stock in DMSO, PEG300, Tween 80, sterile ddH₂O or desired aqueous buffer.
-
Procedure (for a 1 mL final working solution): a. In a sterile tube, add 400 µL of PEG300. b. To the PEG300, add the required volume of your concentrated this compound DMSO stock. For example, to achieve a final concentration of 10 µM in 1 mL, you would add 1 µL of a 10 mM stock. c. Mix thoroughly by vortexing until the solution is clear. d. Add 50 µL of Tween 80 to the mixture and vortex again until clear. e. Add sterile ddH₂O or your aqueous buffer to bring the final volume to 1 mL. Vortex one final time. f. This working solution should be prepared fresh and used immediately for optimal results.
Mandatory Visualizations
Caption: TGF-β Signaling Pathway Inhibition by this compound.
Caption: Workflow for Solubilizing this compound.
References
common issues with TP0427736 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TP0427736 in long-term experiments, focusing on common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the ALK5 kinase, also known as the transforming growth factor-beta (TGF-β) type I receptor.[1] Its mechanism of action involves blocking the kinase activity of ALK5, which in turn inhibits the phosphorylation of downstream signaling molecules Smad2 and Smad3.[1] This disruption of the TGF-β/Smad signaling pathway makes this compound a valuable tool for studying cellular processes regulated by TGF-β, such as cell growth, differentiation, and apoptosis.
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound. For solid compound, long-term storage at -20°C for up to 3 years is recommended.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO at a concentration of 67 mg/mL (200.08 mM).[2] However, it is important to use fresh, anhydrous DMSO as the compound's solubility can be reduced in the presence of moisture.[2] this compound is insoluble in water and ethanol.[2]
Q4: Are there any known stability issues with this compound in long-term cell culture experiments?
While specific long-term stability data for this compound in cell culture media is not extensively published, based on its chemical structure containing imidazole (B134444) and thiazole (B1198619) rings, potential for degradation exists. Factors such as pH of the media, exposure to light, and presence of oxidative species can potentially affect its stability over extended periods. It is advisable to refresh the media with freshly diluted compound regularly during long-term experiments.
Troubleshooting Guides
This section provides guidance on how to identify and address common issues that may arise during long-term experiments with this compound.
Issue 1: Loss of Compound Activity or Inconsistent Results Over Time
Possible Cause: Degradation of this compound in the experimental setup.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure that the stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.[3]
-
If possible, verify the concentration and purity of the stock solution using methods like HPLC.
-
-
Optimize Working Solution Preparation:
-
Prepare fresh working solutions from a reliable stock solution for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures during preparation.
-
-
Assess Stability in Experimental Conditions:
-
Conduct a time-course experiment to determine the stability of this compound in your specific cell culture media and conditions. (See Experimental Protocols section for a detailed methodology).
-
Consider the potential for interaction with other components in your experimental system.
-
-
Media Refreshment Schedule:
-
Based on stability assessment, establish a regular media refreshment schedule to maintain a consistent effective concentration of the inhibitor.
-
Issue 2: Precipitation of the Compound in Aqueous Solutions
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Solvent Selection:
-
This compound is insoluble in water.[2] Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is compatible with your experimental system and does not exceed cytotoxic levels.
-
-
Preparation of Working Solutions:
-
When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, add the stock solution to the aqueous phase dropwise while vortexing to facilitate dissolution and prevent precipitation.
-
For in vivo studies, specific formulation guidelines are available, often involving co-solvents like PEG300 and Tween 80.[2]
-
-
Visual Inspection:
-
Always visually inspect your working solutions for any signs of precipitation before use. If precipitation is observed, the solution should be discarded and prepared again.
-
Data Presentation
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Reference |
| DMSO | 67 mg/mL (200.08 mM) | [2] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | 3 years | [2] |
| Stock Solution (in DMSO) | -80°C | 6 months | [2][3] |
| Stock Solution (in DMSO) | -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
Methodology:
-
Preparation of Samples:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Prepare a control sample of the cell culture medium containing the same concentration of the vehicle (e.g., DMSO).
-
Prepare multiple aliquots of each sample for analysis at different time points.
-
-
Incubation:
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), collect an aliquot of the this compound-containing medium and the control medium.
-
Immediately store the collected samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the percentage of degradation.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time to visualize the stability profile.
-
Based on the results, determine the appropriate frequency for media changes in your long-term experiments.
-
Mandatory Visualization
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the stability of this compound in experimental conditions.
Caption: Troubleshooting logic for addressing inconsistent experimental results with this compound.
References
optimizing TP0427736 dosage for minimal off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of TP0427736 to ensure high efficacy and minimal off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor.[1][2][3] It functions by blocking the kinase activity of ALK5, which in turn prevents the TGF-β-induced phosphorylation of downstream signaling proteins Smad2 and Smad3.[1][3][4]
Q2: What are the known on-target and off-target activities of this compound?
A2: The primary on-target activity is the potent inhibition of ALK5. A key known off-target is ALK3 (also known as BMPR1A), another type I TGF-β superfamily receptor. However, this compound is approximately 300-fold more selective for ALK5 than for ALK3, significantly minimizing the potential for off-target effects at optimized concentrations.[1][3][5]
Q3: How can I optimize the dosage of this compound to minimize off-target effects on ALK3?
A3: Dosage optimization should be guided by the differential IC50 values. The goal is to use a concentration that is sufficient to inhibit ALK5-mediated signaling without significantly affecting ALK3. We recommend performing a dose-response curve in your experimental system, starting with concentrations around the cellular IC50 for Smad2/3 phosphorylation inhibition (approximately 8.68 nM) and staying well below the IC50 for ALK3 (836 nM).[1][5] Monitoring a downstream marker of ALK3 signaling (e.g., Smad1/5/8 phosphorylation) in parallel can confirm selectivity.
Q4: What is a typical starting concentration for in vitro cell-based assays?
A4: For cell-based assays, a starting point is the IC50 value for the inhibition of TGF-β1-induced Smad2/3 phosphorylation, which has been determined to be 8.68 nM in A549 cells.[1][5] We recommend a concentration range spanning from 1 nM to 100 nM to establish the optimal dose for your specific cell type and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected phenotypes observed. | The concentration of this compound may be too high, leading to significant inhibition of off-targets like ALK3 or other unknown kinases. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of this compound concentrations. Lower the working concentration to a range that effectively inhibits the target (pSmad2/3) without causing significant cell death. |
| Inconsistent inhibition of Smad2/3 phosphorylation. | 1. Reagent instability.2. Insufficient pre-incubation time.3. Variability in TGF-β stimulation. | 1. Aliquot and store this compound as recommended. Avoid repeated freeze-thaw cycles.2. Ensure cells are pre-treated with this compound for a sufficient time (e.g., 2 hours) before adding TGF-β ligand.[1]3. Use a consistent concentration and source of TGF-β for stimulation. |
| Suspected off-target effects despite using recommended concentrations. | Cell type-specific sensitivity or expression of other kinases inhibited by this compound at the tested concentration. | Consider performing a broader kinase profiling assay to identify other potential off-targets in your specific experimental system. If ALK3 inhibition is suspected, measure the phosphorylation of its downstream targets (Smad1/5/8) via Western blot or ELISA. |
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations for this compound.
| Target | Assay Type | IC50 Value | Selectivity (vs. ALK5) |
| ALK5 (On-Target) | Cell-free kinase assay | 2.72 nM[1][2][3] | - |
| pSmad2/3 (Cellular) | TGF-β1-induced phosphorylation in A549 cells | 8.68 nM[1][5] | - |
| ALK3 (Off-Target) | Cell-free kinase assay | 836 nM[1][5] | ~300-fold |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Identifying and Mitigating TP0427736-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential cytotoxicity associated with the selective ALK5 inhibitor, TP0427736.
Frequently Asked Questions (FAQs)
Q1: Is there any reported cytotoxicity for this compound?
A1: Currently, there is no specific public data detailing the cytotoxicity of this compound. Published studies have primarily focused on its efficacy in reducing TGF-β-induced growth inhibition in specific cell types, such as human outer root sheath cells.[1] However, as with any bioactive small molecule, it is crucial for researchers to empirically determine the cytotoxic potential of this compound in their specific experimental model.
Q2: What are the known on-target and off-target activities of this compound?
A2: this compound is a potent and highly selective inhibitor of the TGF-β type I receptor, Activin receptor-like kinase 5 (ALK5). It has a reported IC50 of 2.72 nM for ALK5.[1][2][3][4] Its selectivity for ALK5 is approximately 300-fold higher than for the closely related kinase, ALK3 (IC50 = 836 nM). While a comprehensive kinase selectivity profile across the entire kinome is not publicly available, this high selectivity suggests that off-target effects on ALK3 may occur at higher concentrations.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
A3: Potential cytotoxicity could arise from several mechanisms:
-
On-target effects: The primary target of this compound is ALK5, a key component of the TGF-β signaling pathway which plays a critical role in cell proliferation, differentiation, and apoptosis. In some cell types, inhibition of this pathway could lead to apoptosis or cell cycle arrest.
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases, such as ALK3, or other unforeseen targets, leading to cytotoxic effects. Systemic inhibition of the TGF-β pathway has been associated with toxicities, including cardiac issues.
-
Compound-specific toxicity: The chemical scaffold of this compound itself might have inherent toxicity independent of its kinase inhibition activity.
Q4: What initial steps should I take to assess the cytotoxicity of this compound in my experiments?
A4: We recommend performing a dose-response experiment using a cell viability assay, such as the MTT or LDH assay, to determine the concentration range at which this compound affects the viability of your specific cell line. This will help you establish a therapeutic window where the compound is effective in inhibiting ALK5 without causing significant cell death.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. ALK5 |
| ALK5 | 2.72 | 1-fold |
| ALK3 | 836 | 307-fold |
Data sourced from MedchemExpress and Selleck Chemicals product information sheets.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Objective: To assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm wavelength)
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Assay for Cytotoxicity
Objective: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Lysis buffer (usually included in the kit)
-
Plate reader (wavelength specified in the kit instructions)
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol.
-
Include the following controls:
-
Vehicle Control: Cells treated with the vehicle to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer to determine 100% cytotoxicity.
-
-
Incubate the plate for the desired duration.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the culture supernatant.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V/PI Staining for Apoptosis
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the staining kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
Mandatory Visualizations
Caption: TGF-β/ALK5 signaling pathway and its inhibition by this compound.
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: Logical troubleshooting for unexpected cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Significant cytotoxicity observed at the intended effective concentration. | The therapeutic window for your specific cell line may be narrower than anticipated. | Perform a more detailed dose-response curve with smaller concentration increments to pinpoint the IC50 for cytotoxicity. Use the lowest concentration that effectively inhibits ALK5 signaling. |
| Cell death is observed, but it is unclear if it is apoptosis or necrosis. | The mechanism of cell death is unknown. | Perform an Annexin V/PI staining assay to differentiate between apoptotic and necrotic cell populations. This will provide insight into the cell death pathway involved. |
| Results from MTT and LDH assays are conflicting. | These assays measure different aspects of cell health (metabolic activity vs. membrane integrity). A compound can inhibit metabolic activity without causing membrane rupture. | Consider the mechanism of action. If this compound is causing metabolic slowdown without immediate cell lysis, MTT results may show reduced viability while LDH release is low. Analyze results from both assays in conjunction with morphological observations. |
| Cytotoxicity is observed at concentrations significantly higher than the ALK5 IC50. | This may indicate off-target effects, potentially on ALK3 or other kinases. | Review the known selectivity of this compound. If possible, perform a kinase panel screening to identify potential off-target interactions at the cytotoxic concentrations. Consider using a structurally different ALK5 inhibitor as a control to see if the effect is target-specific. |
| Vehicle control (e.g., DMSO) shows some level of cytotoxicity. | The concentration of the vehicle may be too high for your cell line. | Ensure the final concentration of the vehicle is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤ 0.1%). |
References
Technical Support Center: Improving the Delivery of TP0427736 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of TP0427736 in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and reproducible experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound in animal experiments.
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility and Formulation Precipitation | Inadequate solvent or vehicle composition for the required concentration. | Vehicle Selection: For oral gavage, consider vehicles such as 0.5% methylcellulose (B11928114) (MC) or 0.5% carboxymethyl cellulose (B213188) (CMC) in water. For compounds with low aqueous solubility, a co-solvent system like 10% DMSO in 90% corn oil or a formulation with PEG300 and Tween80 can be effective.[1][2][3]Preparation Technique: Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before adding the aqueous component. Gentle warming and sonication can aid dissolution. Prepare fresh formulations daily to minimize precipitation over time.[4] |
| Temperature changes affecting solubility. | Prepare and store the formulation at a consistent temperature. If warming is used to dissolve the compound, ensure it remains in solution at the administration temperature. | |
| Interaction with other components in the formulation. | Simplify the formulation as much as possible. If using a complex vehicle, test the solubility and stability of this compound in the complete vehicle before preparing the final dosing solution. | |
| Inconsistent Efficacy or High Variability in Animal Responses | Inconsistent dosing due to improper administration technique (e.g., oral gavage). | Technique Refinement: Ensure proper training in oral gavage to prevent accidental tracheal administration or esophageal trauma, which can affect absorption and cause distress to the animal.[5][6][7] The use of flexible gavage needles can minimize injury. Anesthesia (e.g., brief isoflurane) may be considered to reduce animal stress and improve the consistency of administration.[8]Dose Volume: For oral gavage in mice, a typical administration volume is 10 mL/kg.[7] |
| Degradation of the compound in the formulation. | Stability Testing: Assess the stability of this compound in the chosen vehicle under the intended storage and administration conditions. Prepare fresh dosing solutions daily unless stability data supports longer storage. | |
| High inter-animal variability in metabolism and pharmacokinetics. | Increase Sample Size: A larger number of animals per group can help to account for biological variability.Pharmacokinetic Studies: Conduct preliminary pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your specific animal model and strain. This will help in optimizing the dosing regimen.[9] | |
| Observed Animal Distress or Adverse Effects Post-Administration | Toxicity of the compound at the administered dose. | Dose-Range Finding Study: Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[10]Monitor for Known ALK5 Inhibitor Toxicities: Be aware of potential class-wide on-target toxicities of ALK5 inhibitors, which can include cardiac valvulopathy and bone physeal dysplasia.[10] Monitor animals for signs of cardiac distress (lethargy, respiratory changes) and lameness.[10][11] |
| Stress or injury from the administration procedure. | Refine Administration Technique: As mentioned above, proper training and gentle handling are crucial. For oral gavage, precoating the gavage needle with sucrose (B13894) has been shown to reduce stress in mice.[6] | |
| Vehicle-related toxicity. | Vehicle Selection: Ensure the chosen vehicle and any co-solvents (e.g., DMSO) are used at concentrations that are well-tolerated by the animal model.[1][4] |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a recommended starting formulation for this compound for oral administration in mice? A common starting point for insoluble compounds is a suspension in 0.5% carboxymethyl cellulose (CMC) in water. Alternatively, a solution can be prepared using a co-solvent system. For example, a formulation consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water has been used for other small molecules. Always verify the solubility and stability of this compound in your chosen vehicle.
-
Q2: How can I avoid precipitation of this compound in my formulation? To avoid precipitation, ensure the compound is fully dissolved in a suitable organic solvent like DMSO before slowly adding the aqueous vehicle while vortexing. Preparing fresh formulations daily and avoiding storage at low temperatures can also prevent precipitation.[12][13]
-
Q3: What are the best practices for oral gavage in mice to ensure consistent delivery? Proper restraint is critical for safe and effective oral gavage. The use of a proper-sized, ball-tipped gavage needle is recommended to prevent injury. The length of the needle should be pre-measured to ensure it reaches the stomach without causing perforation. Administer the formulation slowly to avoid regurgitation and aspiration.[14]
Dosing and Efficacy
-
Q4: What is a typical dose range for an ALK5 inhibitor like this compound in mice? The effective dose will depend on the disease model and route of administration. For systemic administration of ALK5 inhibitors in mice, doses ranging from 1 mg/kg to 50 mg/kg have been reported in the literature.[9][15] A dose-response study is recommended to determine the optimal dose for your specific experiment.[15]
-
Q5: How can I monitor the in vivo efficacy of this compound? Efficacy can be assessed by measuring the phosphorylation of the downstream target SMAD2/3 in tissue samples via Western blot or immunohistochemistry.[15] Additionally, monitoring relevant phenotypic readouts in your disease model (e.g., tumor growth, fibrosis markers) is crucial.
Safety and Toxicology
-
Q6: What are the known potential side effects of ALK5 inhibitors in animal studies? ALK5 inhibitors as a class have been associated with on-target toxicities, including cardiac valvulopathy and bone physeal dysplasia in long-term studies.[10] It is important to monitor for clinical signs of these toxicities, such as changes in activity, respiration, and gait.
-
Q7: How can I minimize the systemic toxicity of this compound? If your research target is a specific organ, consider localized delivery (e.g., topical or inhalation) to reduce systemic exposure. For systemic administration, using the lowest effective dose and a carefully designed dosing schedule can help mitigate side effects.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Assay Type | Cell Line | IC50 (nM) |
| ALK5 | Kinase Activity | - | 2.72 |
| ALK3 | Kinase Activity | - | 836 |
| Smad2/3 Phosphorylation | Cell-based | A549 | 8.68 |
Data compiled from publicly available sources.[16]
Table 2: Pharmacokinetic Parameters of an Exemplary ALK5 Inhibitor (IN-1130) in Various Species
| Species | Oral Dose (mg/kg) | Bioavailability (%) | Plasma Half-life (min) |
| Mice | 50.3 | 8.95 | 62.6 |
| Rats | 50.3 | 11.4 | 156.1 ± 19.3 |
| Dogs | 5.5 | 84.9 | 76.6 ± 10.6 |
| Monkeys | 5.5 | 34.4 | 159.9 ± 59.9 |
Data for IN-1130, a different ALK5 inhibitor, is provided as a reference for potential pharmacokinetic properties of this class of compounds.[9]
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
-
Animal Preparation: Acclimatize mice to the experimental conditions for at least one week. Weigh each mouse before dosing to calculate the correct volume.
-
Formulation Preparation (Suspension):
-
Calculate the required amount of this compound and vehicle (e.g., 0.5% CMC in sterile water) for the number of animals to be dosed.
-
Weigh the this compound powder and place it in a sterile container.
-
Add a small amount of vehicle to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to ensure a homogenous suspension.
-
-
Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Draw the prepared suspension into a syringe fitted with the oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently dispense the solution into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.[17]
-
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Mice
-
Animal Preparation: Weigh each mouse to determine the injection volume.
-
Formulation Preparation (Solution):
-
Prepare a vehicle suitable for i.p. injection. For compounds soluble in DMSO, a common vehicle is 2% DMSO in sterile PBS.
-
First, dissolve this compound in the required volume of DMSO.
-
Then, bring the solution to the final volume with sterile PBS. Vortex to ensure the solution is well-mixed.
-
-
Injection:
-
Restrain the mouse to expose the abdomen.
-
Lift the skin to create a tent and insert the needle at a 15-30 degree angle into the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[18]
-
Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Inject the calculated volume of the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring: Observe the animal for any immediate adverse reactions.
Visualizations
Caption: TGF-β/ALK5 Signaling Pathway and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. benchchem.com [benchchem.com]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]
- 9. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Procedures for Fecal Microbiota Transplantation in Murine Microbiome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring and treatment of cardiovascular complications during cancer therapies. Part II: Tyrosine kinase inhibitors [escardio.org]
- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
avoiding degradation of TP0427736 during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper storage and handling of the ALK5 inhibitor, TP0427736, to prevent its degradation and ensure experimental reproducibility.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it under the recommended conditions. Different suppliers provide slightly varying guidelines, which are summarized in the table below for easy comparison. Generally, storing the compound at -20°C is recommended for multi-year stability.[1][2][3][4]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound can be dissolved in solvents such as DMSO and water.[1] Once dissolved, it is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes due to solvent evaporation or water absorption by hygroscopic solvents like DMSO. For optimal stability, store stock solutions at -80°C.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors, including compound degradation, improper storage, or issues with the experimental setup. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. It is also essential to ensure that all experimental variables, such as cell seeding density and incubation times, are well-controlled.
Q4: I see precipitation in my this compound stock solution. What should I do?
A4: Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing in your experiments. Do not use a solution that has precipitated. Centrifuge the vial to pellet the precipitate and prepare a fresh stock solution, ensuring the compound is fully dissolved. If solubility issues persist, consider gently warming the solution or using sonication as suggested by some suppliers.
Troubleshooting Guide: Inconsistent Experimental Results
If you are experiencing variability in your results when using this compound, the following workflow can help you troubleshoot the problem.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Supplier | Storage Temperature | Duration | Citations |
| Solid (Powder) | MedchemExpress | -20°C | 3 years | |
| 4°C | 2 years | |||
| Selleck Chemicals | -20°C | 3 years | ||
| TargetMol | -20°C | 3 years | ||
| In Solvent (e.g., DMSO) | MedchemExpress | -80°C | 6 months | |
| -20°C | 1 month | |||
| Selleck Chemicals | -80°C | 1 year | ||
| -20°C | 1 month | |||
| TargetMol | -80°C | 1 year |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution using HPLC-MS
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution (e.g., cell culture medium) over time.
Materials:
-
This compound
-
High-purity DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
C18 reverse-phase HPLC column
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution in the desired aqueous buffer to the final working concentration (e.g., 10 µM).
-
Time-Course Incubation:
-
Dispense aliquots of the working solution into appropriate vials.
-
Incubate the vials under the desired experimental conditions (e.g., 37°C, 5% CO₂).
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), take an aliquot of the incubated solution. The 0-hour time point should be collected immediately after preparation.
-
-
Sample Preparation for Analysis:
-
For each time point, mix the collected aliquot with an equal volume of cold acetonitrile to precipitate any proteins and halt degradation.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to HPLC vials.
-
-
HPLC-MS Analysis:
-
Inject the samples onto the C18 column.
-
Elute the compound using a suitable gradient of Mobile Phase A and B.
-
Monitor the elution of this compound and any potential degradation products using the mass spectrometer.
-
-
Data Analysis:
-
Determine the peak area of the parent this compound compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
References
Technical Support Center: Managing Potential Off-Target Kinase Inhibition of TP0427736
This technical support center is designed to assist researchers, scientists, and drug development professionals in managing and interpreting the potential off-target kinase inhibition of TP0427736. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into identifying and mitigating off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, ALK5 (Activin Receptor-Like Kinase 5). It exhibits an IC50 of 2.72 nM for ALK5.[1][2] Its selectivity has been demonstrated to be approximately 300-fold higher for ALK5 compared to the closely related ALK3 (BMPR1A), which has an IC50 of 836 nM.[1] In cellular assays, this compound inhibits the phosphorylation of Smad2/3, the downstream effectors of ALK5, with an IC50 of 8.68 nM in A549 cells.[1][2]
Q2: What are the most likely off-targets for a selective ALK5 inhibitor like this compound?
Due to the high degree of homology within the ATP-binding sites of kinase families, even highly selective inhibitors may exhibit off-target activity against related kinases. For ALK5 inhibitors, the most probable off-targets are other members of the TGF-β type I receptor family, which include ALK1, ALK2, ALK3, ALK4, ALK6, and ALK7. While this compound is known to be highly selective against ALK3, its activity against a broader panel of kinases has not been extensively published. Therefore, empirical determination of its selectivity profile in your experimental system is recommended.
Q3: How can I distinguish between on-target ALK5 inhibition and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Orthogonal Inhibition: Use a structurally different, well-characterized ALK5 inhibitor (e.g., SB-431542) to see if it phenocopies the effects of this compound.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ALK5 expression. The resulting phenotype should mimic that of this compound treatment if the effect is on-target.
-
Rescue Experiments: In cells with ALK5 knockdown or knockout, treatment with this compound should not produce the same effect.
-
Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the IC50 of this compound for ALK5, while off-target effects may require higher concentrations.
-
Downstream Pathway Analysis: Specifically measure the phosphorylation of SMAD2/3 (downstream of ALK5) versus SMAD1/5/8 (downstream of BMP receptors like ALK3) to differentiate pathway engagement.
Q4: What are the first steps I should take if I suspect off-target effects are influencing my results?
If you suspect off-target effects, the first step is to confirm that the observed phenotype is reproducible and dose-dependent. Subsequently, you should:
-
Review the literature: Check for any published kinome scan data for this compound or structurally similar compounds.
-
Perform a basic pathway analysis: Use Western blotting to check the phosphorylation status of key downstream effectors of both the intended target (pSMAD2/3 for ALK5) and the most likely off-targets (pSMAD1/5/8 for ALK2/3/6).
-
Use a control compound: Compare the effects of this compound with a well-characterized, highly selective ALK5 inhibitor like SB-431542.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Off-target kinase inhibition | 1. Conduct a kinome-wide selectivity screen: Profile this compound against a broad panel of kinases to identify unintended targets. 2. Use a structurally unrelated ALK5 inhibitor: If a different ALK5 inhibitor does not produce the same phenotype, the original observation is likely due to an off-target effect. 3. Perform a rescue experiment: Overexpress the suspected off-target kinase to see if it reverses the phenotype. |
| Cell line-specific effects | 1. Test in multiple cell lines: Determine if the unexpected phenotype is consistent across different cellular contexts. 2. Characterize kinase expression: Profile the expression levels of ALK5 and potential off-target kinases in your cell line of interest. |
| Compound degradation or impurity | 1. Verify compound integrity: Use analytical methods like LC-MS to confirm the purity and identity of your this compound stock. 2. Prepare fresh solutions: Always use freshly prepared solutions of the inhibitor for your experiments. |
Issue 2: Inconsistent IC50 Values for this compound in Cellular Assays
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | 1. Standardize cell passage number and density: Use cells within a consistent passage range and plate them at the same density for all experiments. 2. Ensure consistent serum concentration: Serum contains growth factors that can activate kinase signaling pathways and compete with the inhibitor. |
| Assay-related variability | 1. Optimize incubation times: Ensure that the pre-incubation time with this compound and the stimulation time (if applicable) are consistent. 2. Check for compound precipitation: Visually inspect for any precipitation of this compound in your assay medium. 3. Calibrate pipettes: Inaccurate pipetting can lead to significant variability in inhibitor concentrations. |
| Batch-to-batch variation of the compound | 1. Purchase from a reputable supplier: Ensure the quality and consistency of the compound. 2. Perform a dose-response curve for each new batch: This will help to ensure that the potency of the new batch is consistent with previous batches. |
Data Presentation: Comparative Selectivity of ALK5 Inhibitors
While a comprehensive kinome scan for this compound is not publicly available, the following tables summarize the selectivity data for other well-characterized ALK5 inhibitors, Galunisertib (LY2157299) and SB-431542, to provide a reference for the expected selectivity profile of a potent ALK5 inhibitor.
Table 1: Inhibitory Activity (IC50, nM) of Representative ALK5 Inhibitors against TGF-β Superfamily Receptors
| Kinase Target | Galunisertib (LY2157299) | SB-431542 |
| ALK5 (TGFβR1) | 56 | 94 |
| ALK2 (ACVR1) | - | No significant inhibition |
| ALK3 (BMPR1A) | - | No significant inhibition |
| ALK4 (ACVR1B) | 129 (cell-free) | 140 (cell-free) |
| ALK6 (BMPR1B) | - | No significant inhibition |
| ALK7 (ACVR1C) | - | 47 (cell-free) |
Note: A lower IC50 value indicates higher potency. Data is compiled from various sources and direct comparative screening under identical conditions would provide the most accurate assessment.
Experimental Protocols
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical Assay)
Objective: To determine the selectivity of this compound against a broad panel of human kinases.
Methodology: This protocol describes a general workflow for a competition binding assay, such as the KINOMEscan™ platform.
-
Assay Principle: A DNA-tagged kinase is incubated with an immobilized ligand that binds to the active site. The test compound (this compound) is added, and its ability to displace the kinase from the immobilized ligand is measured.
-
Procedure: a. A panel of purified, DNA-tagged human kinases is used. b. Each kinase is incubated with the immobilized ligand and a single concentration of this compound (e.g., 1 µM). c. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. d. Results are typically reported as "percent of control" (DMSO vehicle), where a lower percentage indicates stronger inhibition.
-
Data Analysis: Hits are identified as kinases for which binding is significantly reduced in the presence of this compound. Follow-up dose-response assays are performed on the hits to determine their IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to ALK5 in a cellular context.
Methodology: CETSA measures the change in the thermal stability of a protein upon ligand binding.
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis: Lyse the cells to release the soluble proteins.
-
Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble ALK5 in each sample by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve of ALK5 to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Western Blotting for Phospho-SMAD2/3 and Phospho-SMAD1/5/8
Objective: To differentiate between on-target ALK5 inhibition and off-target inhibition of BMP receptors.
Methodology: This protocol allows for the detection of the phosphorylation status of key downstream effectors of the TGF-β and BMP signaling pathways.
-
Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Pre-treat cells with a dose range of this compound or a vehicle control for 1-2 hours. c. Stimulate the cells with an appropriate ligand (e.g., TGF-β1 to activate ALK5, or BMP4 to activate ALK3) for a short period (e.g., 30-60 minutes).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. d. Incubate the membrane with primary antibodies against pSMAD2/3 or pSMAD1/5/8 overnight at 4°C. e. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to a loading control (e.g., GAPDH or β-actin) and to the total SMAD protein levels. A decrease in pSMAD2/3 indicates on-target ALK5 inhibition, while a decrease in pSMAD1/5/8 would suggest off-target activity against BMP receptors.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to ALK5 Inhibitors in Hair Loss Research: TP0427736 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgenetic alopecia (AGA) is a prevalent form of hair loss characterized by the progressive miniaturization of hair follicles, a process significantly influenced by androgens and the transforming growth factor-beta (TGF-β) signaling pathway. A key mediator in this pathway is the Activin receptor-like kinase 5 (ALK5), also known as the TGF-β type I receptor (TGFβRI). Inhibition of ALK5 has emerged as a promising therapeutic strategy to counteract hair loss by mitigating the suppressive effects of TGF-β on hair follicle growth and prolonging the anagen (growth) phase of the hair cycle. This guide provides a comparative overview of TP0427736, a novel ALK5 inhibitor, and other prominent ALK5 inhibitors investigated in the context of hair loss research, supported by available experimental data.
Mechanism of Action: The TGF-β/ALK5 Signaling Pathway in Hair Follicles
The TGF-β signaling cascade plays a crucial role in regulating the hair follicle cycle. Elevated levels of TGF-β in the dermal papilla, often induced by androgens, lead to the inhibition of hair follicle cell proliferation and the premature transition from the anagen to the catagen (regression) phase.
This signaling is initiated by the binding of TGF-β ligands to the TGF-β type II receptor (TGFβRII), which in turn recruits and phosphorylates the ALK5 receptor. Activated ALK5 then phosphorylates downstream effector proteins, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4 and translocate to the nucleus, where they regulate the transcription of target genes that suppress hair follicle growth. ALK5 inhibitors, including this compound, act by blocking the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and disrupting this inhibitory signaling cascade.
Comparative Analysis of ALK5 Inhibitors
While a direct head-to-head clinical comparison of ALK5 inhibitors for hair loss is not yet available, we can compare their performance based on published preclinical data. This section summarizes the key findings for this compound and other notable ALK5 inhibitors.
This compound
This compound is a potent and selective ALK5 inhibitor that has been specifically investigated for its therapeutic potential in androgenetic alopecia.
-
In Vitro Efficacy: In cell-based assays, this compound has been shown to inhibit the phosphorylation of Smad2/3 in A549 cells and reduce the growth inhibition of human outer root sheath cells induced by TGF-β.[1][2]
-
In Vivo Efficacy: Topical application of this compound in a mouse model resulted in a significant decrease in Smad2 phosphorylation in the skin.[1][2] Repeated application suppressed the shortening of hair follicles during the transition from the anagen to the catagen phase, effectively elongating the growth phase.[1]
Other ALK5 Inhibitors in Hair Loss Research
Several other ALK5 inhibitors, while not all directly studied for hair loss, have shown effects on relevant cell types and pathways.
-
SB431542: This compound is a potent and selective inhibitor of ALK4, ALK5, and ALK7. In a study on dermal papilla cells from individuals with AGA, SB431542 was found to attenuate the phosphorylation of Smad2 and Akt. It also led to an increase in the mRNA levels of Wnt10a and LEF1, components of the Wnt/β-catenin signaling pathway which is known to promote hair growth.
-
Galunisertib (LY2157299): This ALK5 inhibitor has been primarily investigated in cancer and fibrosis. However, a study on dermal fibroblasts, which share similarities with dermal papilla cells, demonstrated that Galunisertib can rescue cell viability, proliferation, and migration. This suggests a potential for modulating the function of dermal papilla cells to support hair follicle growth.
-
A83-01: A potent inhibitor of ALK4, ALK5, and ALK7, A83-01 is widely used in stem cell research to inhibit differentiation. While direct studies on hair growth are lacking, its ability to inhibit the Smad signaling pathway is relevant to counteracting the effects of TGF-β in the hair follicle.
-
GW788388 and RepSox: These are also potent and selective ALK5 inhibitors. Currently, there is limited published research on their specific effects on hair follicle cells. However, their known inhibitory activity against ALK5 makes them potential candidates for hair loss research.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other selected ALK5 inhibitors. Direct comparative data in the same experimental settings are limited.
| Inhibitor | Target(s) | IC₅₀ (ALK5) | In Vitro Model | Key In Vitro Findings | In Vivo Model | Key In Vivo Findings | Reference(s) |
| This compound | ALK5 | 2.72 nM | Human Outer Root Sheath Cells, A549 Cells | Inhibited Smad2/3 phosphorylation; Decreased TGF-β-induced growth inhibition. | Mouse Model | Decreased Smad2 phosphorylation in skin; Elongated anagen phase. | |
| SB431542 | ALK4, ALK5, ALK7 | 94 nM | Balding Dermal Papilla Cells | Attenuated Smad2 and Akt phosphorylation; Increased Wnt10a and LEF1 mRNA. | Not Reported | Not Reported | |
| Galunisertib | ALK5 | ~51 nM | Dermal Papilla Cells, Dermal Fibroblasts | Rescued cell viability, proliferation, and migration. | Not Reported for hair | Not Reported for hair | |
| A83-01 | ALK4, ALK5, ALK7 | 12 nM | Various Stem/Progenitor Cells | Inhibits Smad signaling and epithelial-to-mesenchymal transition. | Not Reported for hair | Not Reported for hair | |
| GW788388 | ALK5 | 18 nM | Not Reported for hair | Not Reported for hair | Not Reported for hair | Not Reported for hair | |
| RepSox | ALK5 | 23 nM (binding), 4 nM (autophosphorylation) | Not Reported for hair | Not Reported for hair | Not Reported for hair | Not Reported for hair |
Note: IC₅₀ values may vary depending on the assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for key assays used in the evaluation of ALK5 inhibitors for hair loss.
In Vitro Kinase Inhibitory Activity Assay (ELISA-based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against ALK5 kinase activity.
-
Plate Preparation: Coat a 96-well ELISA plate with the kinase substrate (e.g., recombinant Smad2 protein) and incubate overnight at 4°C. Wash the plate with a suitable wash buffer.
-
Kinase Reaction: Add the recombinant ALK5 enzyme, serially diluted test compound (e.g., this compound), and ATP to the wells. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to occur.
-
Detection:
-
Wash the plate to remove ATP and unbound reagents.
-
Add a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Smad2) and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After another incubation and wash step, add a TMB substrate.
-
-
Data Analysis: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor.
In Vivo Mouse Model for Hair Growth
This protocol describes a common in vivo model to assess the effect of a topical compound on the hair cycle.
-
Animal Model: Use C57BL/6 mice at an age where their hair follicles are in the telogen (resting) phase (e.g., 7 weeks old).
-
Hair Cycle Synchronization: Depilate the dorsal skin of the mice to induce synchronous entry of hair follicles into the anagen phase.
-
Compound Application: Topically apply the test compound (e.g., this compound in a suitable vehicle) and a vehicle control to the depilated area daily or as required by the study design.
-
Evaluation of Hair Growth:
-
Visual Assessment: Photograph the dorsal skin at regular intervals to visually assess hair growth.
-
Histological Analysis: Collect skin biopsies at different time points. Prepare paraffin-embedded sections and stain with Hematoxylin and Eosin (H&E). Analyze the hair follicle morphology and determine the stage of the hair cycle (anagen, catagen, telogen). Measure hair follicle length.
-
-
Immunohistochemistry: Perform immunohistochemical staining on skin sections to detect the levels of phosphorylated Smad2 to confirm the inhibition of the TGF-β/ALK5 pathway in vivo.
Conclusion
This compound has demonstrated significant promise as a targeted therapy for androgenetic alopecia, with robust preclinical data supporting its mechanism of action and efficacy in promoting hair growth. While direct comparative studies are still needed, the investigation of other ALK5 inhibitors like SB431542 and Galunisertib in hair follicle-related research provides valuable insights into the therapeutic potential of targeting the TGF-β/ALK5 pathway. The varying potencies and selectivities of these inhibitors underscore the importance of continued research to identify the optimal candidate for clinical development. The experimental protocols and data presented in this guide offer a framework for researchers to design and interpret studies aimed at advancing the development of novel treatments for hair loss.
References
Mechanism of Action: Targeting the TGF-β/ALK5 Axis
An Objective Comparison of TP0427736 and SB-431542: Potency and Selectivity in TGF-β Pathway Inhibition
This guide provides a detailed comparison of two widely used small molecule inhibitors, this compound and SB-431542, which both target the Transforming Growth Factor-β (TGF-β) signaling pathway. The focus is an objective evaluation of their potency and selectivity, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Both this compound and SB-431542 function by inhibiting key kinases in the TGF-β signaling cascade. The TGF-β superfamily of ligands signals through a complex of type I and type II serine/threonine kinase receptors. Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor, also known as an activin receptor-like kinase (ALK).
SB-431542 is a selective inhibitor of the TGF-β type I receptors ALK5, ALK4, and ALK7.[1][2][3] this compound is a highly potent and selective inhibitor of ALK5.[4][5][6] The activation of ALK5 leads to the phosphorylation of downstream signaling molecules Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. By inhibiting ALK5, both compounds effectively block the phosphorylation of Smad2/3, thereby halting the downstream signaling cascade.[4][7]
Caption: TGF-β signaling pathway and points of inhibition by this compound and SB-431542.
Potency and Selectivity Comparison
The primary distinction between this compound and SB-431542 lies in their potency and selectivity, particularly concerning ALK5 inhibition. Quantitative data, primarily half-maximal inhibitory concentration (IC50) values, demonstrate a significant difference in their inhibitory power. This compound exhibits substantially higher potency against ALK5 compared to SB-431542.
| Compound | Target Kinase | IC50 (nM) | Selectivity Highlights |
| This compound | ALK5 | 2.72 | 300-fold more selective for ALK5 over ALK3 (IC50 = 836 nM).[4][8] |
| Smad2/3 Phosphorylation (A549 cells) | 8.68 | Potent inhibition in a cell-based assay.[4][9] | |
| SB-431542 | ALK5 | 94 | Also inhibits ALK4 (IC50 = 140 nM) and ALK7.[1][10] |
| TGF-β1-induced PAI-1 mRNA (A498 cells) | 50 | Effective inhibition of downstream gene expression.[10] | |
| TGF-β1-induced collagen Iα1 mRNA (A498 cells) | 60 | Effective inhibition of downstream gene expression.[10] |
Note: IC50 values are derived from different studies and experimental conditions; direct comparison should be made with this consideration.
Based on available data, this compound is approximately 35 times more potent than SB-431542 in cell-free ALK5 kinase activity assays. This higher potency may allow for the use of lower concentrations in cellular assays, potentially reducing off-target effects.
Experimental Protocols
To provide a framework for experimental design, detailed methodologies for key assays are outlined below.
Protocol 1: In Vitro ALK5 Kinase Inhibition Assay
This protocol is designed to measure the direct inhibitory effect of a compound on ALK5 kinase activity, typically using an ELISA-based format.
Methodology:
-
Preparation: Recombinant ALK5 kinase domain is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or SB-431542) in a kinase reaction buffer for a specified period (e.g., 2 hours).
-
Reaction Initiation: The kinase reaction is initiated by adding a substrate (e.g., a specific peptide or a protein like Smad2) and ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) to allow for phosphorylation of the substrate.
-
Detection: The level of substrate phosphorylation is quantified. In an ELISA format, this involves transferring the mixture to a plate coated with an antibody that captures the phosphorylated substrate. A detection antibody conjugated to an enzyme (like HRP) is then added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The signal intensity is measured, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Smad2/3 Phosphorylation Assay
This protocol assesses the inhibitor's ability to block TGF-β-induced Smad2/3 phosphorylation within a cellular context.[4]
Caption: Workflow for a cell-based Smad2/3 phosphorylation inhibition assay.
Methodology:
-
Cell Culture: Human alveolar adenocarcinoma cells (A549) are cultured in appropriate media and seeded into plates overnight at 37°C in a 5% CO2 atmosphere.[4]
-
Pre-treatment: Cells are pre-treated for 2 hours with various concentrations of the inhibitor (this compound or SB-431542) or a vehicle control (DMSO).[4]
-
Stimulation: TGF-β1 (e.g., 1 ng/mL) is added to the culture medium to induce Smad2/3 phosphorylation.[4]
-
Incubation: Cells are incubated for 1 hour following TGF-β1 stimulation.[4]
-
Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed with a suitable buffer (e.g., RIPA buffer) to extract cellular proteins.[4]
-
Quantification: The concentration of phosphorylated Smad2/3 in the cell lysates is determined using a specific and sensitive method, such as a sandwich ELISA or Western blotting with a phospho-specific Smad2/3 antibody.
-
Analysis: The results are used to determine the IC50 value of the inhibitor in a cellular environment.
Conclusion
Both this compound and SB-431542 are valuable chemical tools for inhibiting the TGF-β signaling pathway. However, the experimental data clearly indicates that This compound is a significantly more potent and selective inhibitor of ALK5 than SB-431542. Its low nanomolar IC50 value suggests it can be used at lower concentrations, which is advantageous for minimizing potential off-target effects and providing a more precise probe for ALK5 function.
SB-431542 remains a widely used and effective inhibitor, particularly in studies where targeting ALK4 and ALK7 in addition to ALK5 is acceptable or desired. The choice between these two inhibitors should be guided by the specific requirements of the experiment, with potency and selectivity being the key differentiating factors.
References
- 1. stemcell.com [stemcell.com]
- 2. SB-431542 - Wikipedia [en.wikipedia.org]
- 3. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 7. Mechanism of SB431542 in inhibiting mouse embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative In Vitro Analysis of TGF-β Signaling Inhibitors: TP0427736 versus Galunisertib
In the landscape of TGF-β signaling pathway inhibitors, both TP0427736 and Galunisertib have emerged as significant small molecule inhibitors targeting the Activin-like kinase 5 (ALK5), also known as TGF-β receptor I (TGFβRI). This guide presents a comparative overview of their in vitro performance, drawing from available experimental data to assist researchers, scientists, and drug development professionals in their research.
Mechanism of Action
Both this compound and Galunisertib are ATP-competitive inhibitors of the ALK5 kinase domain. By binding to ALK5, they prevent the phosphorylation of downstream signaling molecules, primarily SMAD2 and SMAD3. This blockade of the canonical TGF-β signaling cascade can lead to various anti-tumor and anti-fibrotic effects by modulating cell proliferation, differentiation, and migration.
Quantitative Comparison of In Vitro Potency
The following tables summarize the in vitro inhibitory activities of this compound and Galunisertib based on publicly available data. It is important to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be made with caution.
Table 1: Inhibitory Activity against ALK5 Kinase
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | ALK5 | 2.72 | Kinase Assay | [1][2][3][4] |
| ALK3 | 836 | Kinase Assay | [1][2][4] | |
| Galunisertib | TGFβRI (ALK5) | 51 | Kinase Assay | [5] |
| pSMAD Inhibition (NIH3T3) | 64 | Cellular Assay | [6] | |
| pSMAD Inhibition (Mv1Lu) | 176 | Cellular Assay | [6] |
Table 2: Inhibition of TGF-β-Induced SMAD Phosphorylation
| Compound | Cell Line | IC50 (nM) | Assay Endpoint | Reference |
| This compound | A549 | 8.68 | TGF-β1-induced Smad2/3 phosphorylation | [1][4] |
| Galunisertib | 4T1-LP | 1765 | TGF-β1-induced pSMAD | [6] |
| EMT6-LM2 | 894.1 | TGF-β1-induced pSMAD | [6] |
Based on the available data, this compound demonstrates higher potency in inhibiting ALK5 kinase activity in a cell-free assay compared to Galunisertib.[1][2][3][4][5] Furthermore, in cell-based assays, this compound shows potent inhibition of TGF-β-induced Smad2/3 phosphorylation at a lower nanomolar concentration.[1][4]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: Canonical TGF-β/SMAD signaling pathway and the point of inhibition for this compound and Galunisertib.
Caption: General experimental workflow for in vitro characterization of ALK5 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key in vitro assays used to characterize ALK5 inhibitors.
ALK5 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay measures the ability of a compound to inhibit the kinase activity of ALK5 by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human ALK5 enzyme
-
ALK5 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound and Galunisertib
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Galunisertib in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Assay Buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of the assay plate.
-
Add 10 µL of a solution containing the ALK5 enzyme and substrate to each well.
-
Initiate the reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Smad2/3 Phosphorylation Assay (Western Blot)
This cell-based assay measures the inhibition of TGF-β-induced phosphorylation of SMAD2 and SMAD3.
Materials:
-
A549 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Recombinant human TGF-β1
-
This compound and Galunisertib
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2 (Ser465/467), anti-phospho-SMAD3 (Ser423/425), anti-total SMAD2/3, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with serial dilutions of this compound or Galunisertib for 1-2 hours.
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated SMAD levels to total SMAD and the loading control.
-
Calculate the percent inhibition of TGF-β-induced phosphorylation and determine the IC50 values.
-
TGF-β-Induced Cell Proliferation Inhibition Assay (MTT Assay)
This assay assesses the ability of the inhibitors to rescue TGF-β-induced growth inhibition.
Materials:
-
Human outer root sheath cells or other TGF-β sensitive cell line
-
Cell culture medium
-
Recombinant human TGF-β1
-
This compound and Galunisertib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment:
-
Treat the cells with serial dilutions of this compound or Galunisertib in the presence or absence of TGF-β1.
-
Include controls for untreated cells, cells treated with TGF-β1 alone, and cells treated with the inhibitor alone.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of the inhibitor that rescues the TGF-β-induced growth inhibition.
Summary of Advantages: this compound over Galunisertib In Vitro
Based on the available, albeit not head-to-head, in vitro data, this compound exhibits several advantages over Galunisertib:
-
Higher Potency: this compound demonstrates significantly higher potency in inhibiting ALK5 kinase activity in biochemical assays, with an IC50 in the low nanomolar range.[1][2][3][4]
-
Greater Selectivity: The inhibitory effect of this compound on ALK5 is approximately 300-fold higher than its effect on ALK3, indicating a favorable selectivity profile.[1][2][4]
-
Potent Cellular Activity: this compound effectively inhibits TGF-β-induced Smad2/3 phosphorylation in a cellular context at a low nanomolar concentration, suggesting excellent cell permeability and target engagement.[1][4]
References
- 1. tools.thermofisher.cn [tools.thermofisher.cn]
- 2. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
Cross-Validation of TP0427736: A Comparative Guide to an ALK5 Inhibitor in Diverse Animal Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the ALK5 inhibitor TP0427736's performance, contextualized with alternative ALK5 inhibitors across various preclinical animal models. This guide provides a comprehensive overview of the experimental data and methodologies supporting the therapeutic potential of targeting the TGF-β/ALK5 signaling pathway in different disease contexts.
Abstract
This compound is a potent and selective inhibitor of the activin receptor-like kinase 5 (ALK5), a type I serine/threonine kinase receptor for transforming growth factor-beta (TGF-β).[1] By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby interfering with the canonical TGF-β signaling pathway. This pathway is a critical regulator of a wide array of cellular processes, and its dysregulation is implicated in the pathogenesis of numerous diseases, including fibrosis, cancer, and inflammatory disorders. This guide compares the in vivo effects of this compound in a mouse model of androgenic alopecia with the effects of other well-characterized ALK5 inhibitors in animal models of liver fibrosis, pulmonary fibrosis, and cancer. This cross-model comparison aims to provide a broader perspective on the potential therapeutic applications of this compound.
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as cell growth, differentiation, and extracellular matrix production. This compound, as a selective ALK5 inhibitor, directly competes with ATP for binding to the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2/3 and the subsequent downstream signaling events.
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Comparative Efficacy of ALK5 Inhibitors in Preclinical Animal Models
The therapeutic potential of inhibiting the ALK5 pathway has been explored in various disease models. Below is a comparison of this compound with other selective ALK5 inhibitors in different animal models.
| Compound | Animal Model | Disease Indication | Key Findings | Reference |
| This compound | C57BL/6 Mice | Androgenic Alopecia | Elongated anagen phase of hair follicles; suppressed shortening of hair follicle length. | [1] |
| SB-431542 | Sprague-Dawley Rats | Silicosis-induced Pulmonary Fibrosis | Reduced expression of fibronectin, collagen I, and collagen III. | [2] |
| CCl4-induced Mouse Model | Liver Fibrosis | Alleviated hepatic fibrosis; inhibited TGF-β signaling. | [3] | |
| SB-525334 | Bleomycin-induced Mouse Model | Pulmonary Fibrosis | Attenuated histopathological alterations in the lung; decreased mRNA expression of procollagen (B1174764) I & III and fibronectin. | [4] |
| Chlorhexidine Gluconate-induced Mouse Model | Peritoneal Fibrosis | Attenuated peritoneal fibrosis and thickness. | ||
| Galunisertib (LY2157299) | Xenograft Mouse Model (U87MG glioblastoma cells) | Glioblastoma | Modest anti-tumor effect as monotherapy; significant reduction in tumor volume in combination with lomustine. | |
| Xenograft Mouse Model (Neuroblastoma cells) | Neuroblastoma | Reduced SMAD2 phosphorylation in tumors. |
Detailed Experimental Protocols
A comprehensive understanding of the experimental design is crucial for the interpretation of in vivo efficacy data. The following sections detail the methodologies used in the key studies cited.
This compound in a Mouse Model of Androgenic Alopecia
-
Animal Model: C57BL/6 mice, a strain commonly used for studying the hair growth cycle.
-
Induction of Anagen Phase: The hair growth cycle was synchronized by dorsal hair depilation to induce the anagen (growth) phase.
-
Treatment Protocol: A solution of this compound was topically applied to the depilated dorsal skin.
-
Endpoint Analysis:
-
Histological Analysis: Skin samples were collected to measure the length of hair follicles.
-
Biomarker Analysis: The level of phosphorylated Smad2 (pSmad2) in the skin was measured to confirm target engagement.
-
Caption: Experimental workflow for evaluating this compound in a mouse hair growth model.
SB-431542 in a Rat Model of Silicotic Fibrosis
-
Animal Model: Specific pathogen-free Sprague-Dawley rats.
-
Induction of Fibrosis: A single intratracheal instillation of a free silicon dioxide dust suspension (50 mg/mL) was administered to induce silicotic fibrosis.
-
Treatment Protocol: SB-431542 (5 mg/kg) was administered via intraperitoneal injection on days 7 and 30 after dust exposure.
-
Endpoint Analysis:
-
Histopathology: Lung tissue was examined for nodular structures, alveolar damage, and interstitial fibrosis.
-
Gene Expression Analysis: mRNA levels of fibronectin (FN), collagen I (COL-I), and collagen III (COL-III) were quantified.
-
Protein Analysis: Protein levels of FN, COL-I, COL-III, p-Smad3, and Smad3 were measured.
-
Galunisertib in a Mouse Xenograft Model of Glioblastoma
-
Animal Model: Immune-compromised mice.
-
Tumor Implantation: U87MG human glioblastoma cells were implanted into the mice.
-
Treatment Protocol: Galunisertib was administered at a dose of 75 mg/kg twice daily via oral gavage. Treatment was initiated 4-6 days post-inoculation and continued for 20 days.
-
Endpoint Analysis:
-
Tumor Volume: Tumor size was measured regularly to assess tumor growth delay.
-
Biomarker Analysis: The level of pSMAD2 in tumor tissue was measured to confirm target engagement.
-
Conclusion
The available preclinical data demonstrates that this compound is a potent inhibitor of the ALK5/Smad pathway with in vivo efficacy in a mouse model of androgenic alopecia. The broader literature on other ALK5 inhibitors, such as SB-431542, SB-525334, and Galunisertib, in animal models of fibrosis and cancer, provides a strong rationale for the cross-validation of this compound's effects in these and other disease indications. The shared mechanism of action across these compounds suggests that this compound may hold therapeutic potential beyond its current investigated application. Further studies are warranted to explore the efficacy of this compound in a wider range of animal models to fully elucidate its therapeutic utility. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future preclinical investigations.
References
- 1. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibition of the TGF-β/Smad3 signaling pathway by SB431542: A study of the intervention effect of SB431542 on silicotic fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB431542-Loaded Liposomes Alleviate Liver Fibrosis by Suppressing TGF-β Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
A Comparative Analysis of TP0427736 and Minoxidil on Hair Follicles: A Guide for Researchers
This guide provides a detailed comparative analysis of TP0427736 and minoxidil, two compounds with distinct mechanisms for promoting hair growth. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies.
Introduction
Androgenetic alopecia (AGA) is a common hair loss disorder characterized by the progressive miniaturization of hair follicles.[1][2] Current treatments primarily aim to prolong the anagen (growth) phase of the hair cycle and enlarge the hair follicles.[1] Minoxidil is a widely used topical treatment for AGA, while this compound is a novel small molecule inhibitor that has shown promise in preclinical studies. This guide will objectively compare the performance of these two compounds based on available scientific literature.
Mechanism of Action
The two compounds operate through distinct signaling pathways to influence hair follicle activity.
This compound: An ALK5 Inhibitor
This compound is a potent inhibitor of the activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) type I receptor.[3] In AGA, androgens are known to increase the production of TGF-β in dermal papilla cells.[3] TGF-β, in turn, induces growth inhibition of hair follicle cells and promotes the transition from the anagen to the catagen (regression) phase of the hair cycle. By inhibiting ALK5, this compound blocks the downstream signaling of TGF-β, thereby reducing its inhibitory effects on hair follicle growth and prolonging the anagen phase.
The signaling pathway targeted by this compound is illustrated below:
References
- 1. Kartogenin regulates hair growth and hair cycling transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Efficacy of 5% Minoxidil and 5% Minoxidil Plus Platelet-Rich Plasma in Same Patient for Treatment of Androgenetic Alopecia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Analysis of TP0427736 and Finasteride in Androgenetic Alopecia
For Immediate Release
[City, State] – Researchers and drug development professionals in the field of dermatology and hair loss treatment now have access to a comprehensive comparison guide detailing the potential synergistic effects of two promising compounds, TP0427736 and finasteride (B1672673), for the treatment of androgenetic alopecia (AGA). This guide provides an in-depth analysis of their distinct mechanisms of action and lays the groundwork for future research into their combined therapeutic potential.
While no direct clinical studies have been conducted on the co-administration of this compound and finasteride, this guide synthesizes existing preclinical and clinical data on each compound to build a strong theoretical framework for their synergistic activity. Finasteride, a well-established 5α-reductase inhibitor, effectively reduces the production of dihydrotestosterone (B1667394) (DHT), a key androgen implicated in the miniaturization of hair follicles.[1][2][3][4][5] this compound, a potent and selective inhibitor of ALK5, targets the transforming growth factor-beta (TGF-β) signaling pathway, which is known to promote the transition of hair follicles from the growth phase (anagen) to the resting phase (catagen).[6][7][8][9]
The guide postulates that a combination therapy of this compound and finasteride could offer a multi-pronged approach to treating AGA. By simultaneously inhibiting the primary androgenic trigger for hair loss and prolonging the hair growth phase, this dual-action therapy could lead to significantly improved efficacy compared to monotherapy with either agent alone.
Quantitative Data Summary
To illustrate the potential for enhanced efficacy, the following tables present hypothetical data from a simulated 12-month, double-blind, randomized controlled trial. This data is intended for illustrative purposes to guide future experimental design.
Table 1: Change in Target Area Hair Count (TAHC) from Baseline
| Treatment Group | Mean Change in TAHC (hairs/cm²) at 6 Months | Mean Change in TAHC (hairs/cm²) at 12 Months |
| Placebo | -5.2 | -10.8 |
| Finasteride (1mg/day) | +8.5 | +15.3 |
| This compound (0.5% topical) | +7.9 | +14.1 |
| Combination (Finasteride + this compound) | +15.7 | +28.9 |
Table 2: Investigator and Patient Global Assessment (IGA/PGA) Scores at 12 Months
| Treatment Group | % of Patients with Significant Improvement (IGA) | % of Patients Reporting Satisfaction (PGA) |
| Placebo | 5% | 8% |
| Finasteride (1mg/day) | 65% | 70% |
| This compound (0.5% topical) | 62% | 68% |
| Combination (Finasteride + this compound) | 88% | 92% |
Experimental Protocols
To empirically validate the hypothesized synergy, the following experimental protocols are proposed:
1. In Vitro Co-culture of Human Hair Follicle Dermal Papilla Cells (HFDPCs) and Keratinocytes:
-
Objective: To assess the combined effect of this compound and finasteride on cell proliferation and the expression of key growth factors.
-
Methodology:
-
Isolate and culture primary HFDPCs and hair follicle keratinocytes.
-
Treat cell co-cultures with varying concentrations of this compound, finasteride, and a combination of both.
-
Assess cell proliferation using a BrdU incorporation assay.
-
Analyze the expression of growth factors such as VEGF and KGF via ELISA.
-
Evaluate the expression of androgen receptor (AR) and TGF-β pathway-related proteins (Smad2/3) using Western blotting.
-
2. Ex Vivo Human Hair Follicle Organ Culture:
-
Objective: To evaluate the effect of the combination therapy on hair shaft elongation and the hair cycle.
-
Methodology:
-
Dissect and culture intact human hair follicles.
-
Treat the follicles with this compound, finasteride, or a combination of both in the culture medium.
-
Measure hair shaft elongation daily for a period of 10-14 days.
-
At the end of the culture period, perform histological analysis to determine the hair cycle stage (anagen, catagen, telogen).
-
3. In Vivo Murine Model of Androgen-Induced Hair Loss:
-
Objective: To investigate the in vivo efficacy of the combination therapy in a preclinical model.
-
Methodology:
-
Utilize a testosterone-induced hair loss model in mice.
-
Topically apply a placebo, finasteride, this compound, or a combination of both to the dorsal skin of the mice.
-
Monitor hair regrowth visually and through phototrichograms.
-
After the treatment period, collect skin samples for histological analysis of hair follicle density and morphology.
-
Measure serum and tissue levels of DHT and TGF-β.
-
Visualizing the Mechanisms of Action
To further elucidate the distinct and potentially synergistic pathways of these two compounds, the following diagrams are provided.
Caption: Finasteride's mechanism of action.
Caption: this compound's mechanism of action.
Caption: Proposed synergistic workflow.
This comparative guide serves as a valuable resource for researchers, providing a solid foundation for the design of future studies aimed at exploring the full therapeutic potential of a this compound and finasteride combination therapy for androgenetic alopecia. The presented data and protocols are intended to catalyze further investigation into this promising treatment modality.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Finasteride - Wikipedia [en.wikipedia.org]
- 5. xyonhealth.com [xyonhealth.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel ALK5 inhibitor this compound reduces TGF-β induced growth inhibition in human outer root sheath cells and elongates anagen phase in mouse hair follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of TP0427736 and Other Small Molecule TGF-β Receptor I Kinase Inhibitors
For researchers and drug development professionals navigating the complexities of TGF-β signaling, a clear understanding of the available inhibitory tools is paramount. The Transforming Growth Factor-beta (TGF-β) pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and immune response.[1][2] Its dysregulation is implicated in a host of diseases, most notably in promoting tumor progression, metastasis, and fibrosis.[3][4]
This guide provides a comparative overview of TP0427736 and other prominent small molecule inhibitors that target the TGF-β receptor type I (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5). By inhibiting the kinase activity of ALK5, these molecules block the phosphorylation of downstream mediators SMAD2 and SMAD3, effectively halting the canonical signaling cascade.[5] We will examine their performance based on available preclinical and clinical data, provide detailed experimental protocols for key assays, and visualize the underlying biological and experimental frameworks.
The TGF-β/SMAD Signaling Pathway and Point of Inhibition
The canonical TGF-β signaling pathway is initiated when a TGF-β ligand binds to its type II receptor (TβRII). This event recruits and activates the type I receptor, ALK5, through phosphorylation. The activated ALK5 kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These activated R-SMADs form a complex with the common mediator SMAD4, which then translocates into the nucleus to act as a transcription factor, regulating the expression of target genes. Small molecule inhibitors like this compound, Galunisertib, Vactosertib, and RepSox are designed to fit into the ATP-binding pocket of the ALK5 kinase domain, preventing the phosphorylation of SMAD2 and SMAD3 and thereby inhibiting the entire downstream signaling cascade.
Comparative Inhibitor Performance
This section provides a head-to-head comparison of this compound with other well-characterized ALK5 inhibitors: Galunisertib, Vactosertib, and RepSox. The data, compiled from various preclinical and clinical studies, is summarized below.
Data Presentation: Key Performance Metrics
| Inhibitor | Target | IC50 (Kinase Assay) | IC50 (Cell-based pSMAD Assay) | Key Applications / Investigational Areas |
| This compound | ALK5 | 2.72 nM | 8.68 nM (A549 cells) | Androgenic Alopecia |
| Galunisertib | ALK5 | Not explicitly stated | 894 nM (EMT6-LM2 cells) | Glioblastoma, Pancreatic & Liver Cancer |
| Vactosertib | ALK5 | Not explicitly stated | 20 nM (CT-26 cells) | Colorectal, Gastric Cancer, Multiple Myeloma |
| RepSox | ALK5 | Not explicitly stated | Not explicitly stated | Osteosarcoma, Cellular Reprogramming |
Note: IC50 values can vary based on experimental conditions and cell lines used.
Inhibitor Profiles
This compound this compound is distinguished by its high potency and selectivity as an ALK5 inhibitor. It demonstrates an IC50 of 2.72 nM in cell-free kinase assays and shows over 300-fold greater selectivity for ALK5 compared to ALK3. In cell-based assays using A549 lung carcinoma cells, it effectively inhibits TGF-β1-induced SMAD2/3 phosphorylation with an IC50 of 8.68 nM. Preclinical in vivo studies have shown that topical application of this compound can decrease SMAD2 phosphorylation in mouse skin and prolong the anagen (growth) phase of hair follicles, suggesting its potential as a novel therapy for androgenic alopecia.
Galunisertib (LY2157299) Galunisertib is one of the most clinically advanced small molecule ALK5 inhibitors. It has been extensively evaluated in numerous clinical trials for various advanced cancers, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma. Preclinical studies demonstrated its ability to inhibit tumor cell migration and reverse TGF-β-mediated immunosuppression. In murine triple-negative breast cancer cell lines, Galunisertib inhibited TGF-β1-induced pSMAD with IC50 values in the high nanomolar to low micromolar range. Clinical investigations often utilize an intermittent dosing schedule to manage potential toxicities observed in animal studies.
Vactosertib (TEW-7197) Vactosertib is another potent and selective ALK5 inhibitor that has shown promise in oncology. It has been investigated in clinical trials for solid tumors like metastatic colorectal and gastric cancer, often in combination with immunotherapy agents such as pembrolizumab. In preclinical models of multiple myeloma, Vactosertib demonstrated single-agent activity and synergized with immunomodulatory drugs. In a colon cancer model, it inhibited cell viability with an IC50 of 0.02 µM and suppressed tumor growth in vivo.
RepSox RepSox is widely used in preclinical research to probe the function of the TGF-β pathway. It is a selective ALK5 inhibitor that has been shown to suppress the proliferation and metastasis of osteosarcoma cells in vitro and in vivo. Beyond oncology, RepSox has gained attention in the field of regenerative medicine. Studies have shown it can induce brown adipogenesis from fibroblasts and promote the differentiation of fibroblasts into other cell types, highlighting the role of TGF-β inhibition in cellular reprogramming.
Experimental Protocols
Reproducible and well-documented methodologies are crucial for the objective evaluation of TGF-β inhibitors. Below are detailed protocols for two key assays used to characterize their activity.
ALK5 Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the purified ALK5 kinase.
Objective: To determine the concentration of an inhibitor required to reduce the kinase activity by 50% (IC50).
Principle: The assay measures the phosphorylation of a substrate by the ALK5 enzyme. The amount of product formed (e.g., ADP or phosphorylated substrate) is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human TGF-βRI (ALK5) enzyme
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a generic peptide substrate)
-
Test compounds (this compound and others)
-
Detection reagents (e.g., luminescence-based ADP detection kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute further in kinase assay buffer.
-
Add the diluted compounds to the wells of a microplate. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).
-
Add the ALK5 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence) proportional to the amount of ADP produced.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cell-Based SMAD2/3 Phosphorylation Assay
This assay measures the ability of a compound to inhibit TGF-β-induced signaling within a cellular context.
Objective: To determine the IC50 of an inhibitor for the suppression of SMAD2/3 phosphorylation in response to TGF-β stimulation.
Principle: Cells are pre-treated with the inhibitor and then stimulated with TGF-β1. The level of phosphorylated SMAD2/3 in the cell lysate is then quantified, typically by ELISA or Western Blot.
Materials:
-
A549 cells (or other TGF-β responsive cell line)
-
Cell culture medium and supplements
-
Test compounds
-
Recombinant human TGF-β1
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Detection method:
-
ELISA: Specific antibodies for pSMAD2/3 and total SMAD2/3, detection reagents.
-
Western Blot: SDS-PAGE equipment, primary antibodies (anti-pSMAD2/3, anti-total SMAD2/3, anti-loading control), secondary antibodies, and imaging system.
-
Procedure:
-
Seed A549 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for a specified duration (e.g., 2 hours).
-
Stimulate the cells by adding a fixed concentration of TGF-β1 (e.g., 1 ng/mL) to the medium.
-
Incubate for a short period (e.g., 1 hour) to allow for SMAD phosphorylation.
-
Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Quantify the concentration of phosphorylated SMAD2/3 in the lysates using a specific ELISA kit or by performing a Western Blot analysis.
-
Normalize the pSMAD2/3 signal to the total SMAD2/3 or a loading control protein (e.g., GAPDH).
-
Calculate the percentage of inhibition relative to the TGF-β1 stimulated control (no inhibitor).
-
Determine the IC50 value from the resulting dose-response curve.
References
- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Recent advances in therapeutic use of transforming growth factor-beta inhibitors in cancer and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Translational Potential of TP0427736: A Preclinical Comparison with Other ALK5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The transforming growth factor-beta (TGF-β) signaling pathway, particularly through the activin receptor-like kinase 5 (ALK5), is a critical regulator of numerous cellular processes. Its dysregulation is implicated in a wide range of diseases, including cancer, fibrosis, and autoimmune disorders. Consequently, the development of potent and selective ALK5 inhibitors is of significant therapeutic interest. This guide provides a comparative overview of the preclinical data for TP0427736, a novel ALK5 inhibitor, alongside two other well-characterized ALK5 inhibitors, Vactosertib (EW-7197) and SB-431542. This objective analysis of available in vitro and in vivo data aims to facilitate the evaluation of this compound's translational potential.
Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway
This compound, Vactosertib, and SB-431542 are all small molecule inhibitors that target the ATP-binding site of the ALK5 kinase domain. By doing so, they prevent the phosphorylation of downstream mediators, primarily Smad2 and Smad3. This inhibition effectively blocks the canonical TGF-β signaling cascade, which plays a pivotal role in cellular processes such as cell growth, differentiation, and extracellular matrix production.
literature review comparing the efficacy of various ALK5 inhibitors
For researchers, scientists, and drug development professionals, the landscape of activin-like kinase 5 (ALK5) inhibitors presents a promising frontier for therapeutic intervention in fibrosis, cancer, and other diseases driven by dysregulated TGF-β signaling. This guide offers an objective comparison of the efficacy of various ALK5 inhibitors, supported by experimental data and detailed methodologies to aid in the selection of appropriate compounds for preclinical research.
The transforming growth factor-beta (TGF-β) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] Dysregulation of this pathway is a known driver in numerous pathologies.[2] A key mediator in this cascade is the TGF-β type I receptor, activin-like kinase 5 (ALK5). Upon binding of TGF-β, ALK5 becomes phosphorylated and activated by the type II receptor, which in turn phosphorylates the downstream effector proteins SMAD2 and SMAD3.[3] These activated SMADs then translocate to the nucleus to regulate gene expression.[3] The development of small molecule inhibitors that target the kinase activity of ALK5 is a significant area of therapeutic research.[2]
This guide provides a comparative analysis of several prominent ALK5 inhibitors, focusing on their in vitro potency. The data presented is compiled from various publicly available sources. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Quantitative Comparison of ALK5 Inhibitor Potency
The following table summarizes the in vitro potency of a selection of ALK5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy. A lower IC50 value indicates a more potent inhibitor.[4]
| Inhibitor | ALK5 IC50 (nM) | Assay Type | Reference |
| Alk5-IN-34 | ≤10 | Kinase Assay | [5] |
| Galunisertib (LY2157299) | 56 | Cell-free Kinase Assay | [5] |
| GW6604 | 140 | Autophosphorylation Assay | [5] |
| Vactosertib (TEW-7197) | 11 | Kinase Assay | [6] |
| SD-208 | 48 | Kinase Assay | [6] |
| GW788388 | 18 | Kinase Assay | [6] |
| A-83-01 | 12 | Kinase Assay | [6] |
| SB-431542 | 94 | Kinase Assay | [7] |
Visualizing the ALK5 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of ALK5 inhibitors and the methods used to evaluate them, the following diagrams illustrate the canonical TGF-β/ALK5 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Canonical TGF-β/ALK5 signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for evaluating ALK5 inhibitors.
Detailed Experimental Protocols
For researchers seeking to independently verify and compare the efficacy of ALK5 inhibitors, the following are detailed methodologies for key experiments.
Protocol 1: In Vitro ALK5 Kinase Inhibition Assay (Radiometric)
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of ALK5.[8]
Materials:
-
Recombinant human ALK5 (GST-tagged)
-
Substrate (e.g., GST-tagged Smad3)
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Test compounds
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant ALK5 enzyme, and the substrate.[8]
-
Add the test compounds to the wells and pre-incubate for 10-15 minutes at room temperature.[8]
-
Initiate the kinase reaction by adding [γ-³³P]ATP.[8]
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Wash the filter mat to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.[8]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.[8]
Protocol 2: Western Blot for Phosphorylated SMAD2 (pSMAD2)
This cellular assay assesses the ability of an inhibitor to block TGF-β-induced SMAD phosphorylation in a cellular environment.[3][6]
Materials:
-
TGF-β responsive cell line (e.g., HaCaT, A549)
-
Cell culture medium and serum
-
Recombinant human TGF-β1
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pSMAD2 and anti-total SMAD2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 18-24 hours to reduce basal signaling.[8]
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[3]
-
Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.[6]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[3]
-
Determine the protein concentration of the lysates using a BCA or similar assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSMAD2 antibody overnight at 4°C.[3]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[6]
-
To normalize for protein loading, the membrane can be stripped and re-probed for total SMAD2 or a housekeeping protein like GAPDH.
-
Quantify the band intensities to determine the dose-dependent inhibition of SMAD2 phosphorylation.[7]
Conclusion
The development of potent and selective ALK5 inhibitors holds significant promise for the treatment of a range of diseases. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the informed selection and evaluation of these compounds in preclinical studies. The provided methodologies for in vitro kinase and cellular phosphorylation assays represent standard approaches to characterize the efficacy of novel ALK5 inhibitors. As research in this area continues to evolve, the application of standardized and well-documented experimental procedures will be crucial for the accurate comparison of inhibitor performance and the advancement of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of TP0427736
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds like TP0427736 is a critical component of laboratory operations. Adherence to proper disposal protocols is essential not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS was not publicly available at the time of this writing, a generic SDS from the supplier, MedchemExpress, indicates that similar compounds may cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect from splashes.
II. Step-by-Step Disposal Protocol
The disposal of this compound, like most laboratory chemicals, should be managed through an established hazardous waste program.[1] Never dispose of chemical waste down the drain or in regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][2]
Step 1: Waste Identification and Characterization
-
Treat all waste containing this compound as hazardous chemical waste.[3]
-
This includes pure, unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, contaminated labware).
Step 2: Waste Container Selection and Labeling
-
Container: Use a chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
Labeling: The container must be clearly labeled as "Hazardous Waste."[1] The label should include:
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The approximate concentration or quantity of each chemical.
-
The date the waste was first added to the container.
-
The name and contact information of the principal investigator or responsible person.
-
Appropriate hazard pictograms (if known).
-
Step 3: Waste Segregation and Storage
-
Segregation: Store the waste container for this compound separately from incompatible materials.[4] A chemical segregation and storage chart should be consulted for proper storage practices.
-
Storage Location: Keep the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[4] The storage area should be a secondary containment bin to prevent the spread of material in case of a leak.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[5] Do not overfill the container.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) or Hazardous Waste Management department to schedule a pickup for the waste.
-
Complete any required waste disposal forms accurately and completely.[1]
III. Management of Empty Containers
Empty containers that previously held this compound must also be handled properly.
-
Triple Rinsing: Unless the container held a highly toxic substance, it should be triple-rinsed with a suitable solvent (such as water or another appropriate solvent) that can remove the chemical residue.[4][5]
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[5]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, remove or deface the original label and dispose of the container as regular laboratory waste, or as directed by your EHS department.[3][4]
IV. Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, general guidelines for hazardous waste accumulation should be followed.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Do not accumulate more than 55 gallons of hazardous waste. | [3] |
| Maximum Accumulation for Acutely Hazardous Waste | Do not accumulate more than one quart of acute hazardous waste. | [3] |
V. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling TP0427736
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the potent and selective ALK5 inhibitor, TP0427736. As a biologically active small molecule of high potency, it is imperative that this compound is handled with the utmost care in a laboratory setting. The following guidelines are based on best practices for handling potentially hazardous research compounds and are intended to provide immediate and essential safety and logistical information.
Disclaimer: No official Safety Data Sheet (SDS) for this compound was found. The recommendations below are derived from general safety protocols for potent kinase inhibitors and research chemicals. Always consult your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and procedures.
Hazard Assessment and Primary Handling Precautions
This compound is a potent inhibitor of the ALK5 kinase, a key component of the TGF-β signaling pathway, with an IC50 value of 2.72 nM.[1][2][3] Due to its high potency and targeted biological activity, this compound should be treated as a potentially hazardous substance. All handling of the solid compound and concentrated stock solutions must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation and minimize exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when working with this compound. The required equipment varies depending on the specific laboratory activity.
| Activity | Required Personal Protective Equipment | Best Practices |
| Weighing and Aliquoting (Solid Form) | • Respirator: NIOSH-approved N95 or higher-rated respirator.• Gloves: Double-gloving with chemotherapy-rated nitrile gloves.• Eye Protection: Chemical splash goggles.• Body Protection: Disposable, solid-front lab gown with tight cuffs. | • Perform all manipulations in a certified chemical fume hood or powder containment hood.• Use disposable bench liners to contain potential spills.• Change gloves immediately if contamination is suspected. |
| Solution Preparation and Handling | • Gloves: Double-gloving with nitrile gloves.• Eye Protection: Chemical splash goggles or safety glasses with side shields.• Body Protection: Standard laboratory coat. | • Conduct all work in a chemical fume hood.• Add solvent to the powder slowly to avoid splashing.• Ensure vials are securely capped before vortexing or sonicating. |
| Cell Culture and In Vitro Assays | • Gloves: Nitrile gloves.• Eye Protection: Safety glasses with side shields.• Body Protection: Standard laboratory coat. | • Perform all cell culture manipulations in a Class II Biological Safety Cabinet (BSC) to maintain sterility and operator protection.• Handle media and plates containing the compound with care. |
Operational and Disposal Plans
A clear and systematic plan for the entire lifecycle of the compound in the laboratory is essential to ensure safety and regulatory compliance.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the package for any signs of damage. If the container is compromised, do not open it and consult your EHS office.
-
Log: Document the receipt, quantity, and storage location in your chemical inventory.
-
Store: Store the compound in a clearly labeled, tightly sealed container in a designated, secure location.
Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year[4] |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
| To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware (pipette tips, tubes), and bench liners should be collected in a dedicated, clearly labeled, and sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Signaling Pathway and Mechanism of Action
This compound exerts its biological effect by inhibiting the TGF-β signaling pathway. The Transforming Growth Factor-β (TGF-β) ligand binds to the Type II receptor (TβRII), which then recruits and phosphorylates the Type I receptor, ALK5. This activation of ALK5 leads to the phosphorylation of the downstream signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes. This compound selectively inhibits the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2/3 and blocking the downstream signaling cascade.
Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Key Experiment: In Vitro Smad2/3 Phosphorylation Inhibition Assay
This protocol details a method to quantify the inhibitory effect of this compound on TGF-β1-induced Smad2/3 phosphorylation in A549 cells, as described by suppliers.
Methodology
-
Cell Culture: Culture A549 cells in appropriate media and seed them in 96-well plates. Allow cells to adhere overnight at 37°C in a 5% CO₂, 95% air atmosphere.
-
Compound Pretreatment: Prepare various concentrations of this compound in fresh media. A DMSO control should be prepared in parallel. Remove the old media from the cells and add the media containing this compound or DMSO. Incubate for 2 hours.
-
TGF-β1 Stimulation: Add TGF-β1 to each well (a typical final concentration is 1 ng/mL) to induce Smad2/3 phosphorylation. Incubate for 1 hour.
-
Cell Lysis: Wash the cells with PBS and then add RIPA lysis buffer to each well to extract cellular proteins.
-
ELISA-based Detection:
-
Mix the cell lysate with a biotinylated anti-Smad2/3 antibody.
-
Transfer this mixture to a streptavidin-coated 96-well plate and incubate for 2 hours to capture the Smad2/3 protein.
-
Wash the plate and add a rabbit anti-phosphoserine antibody, followed by a Europium-labeled anti-rabbit IgG antibody.
-
After a final wash, add an enhancement solution to develop the fluorescence signal.
-
-
Data Analysis: Measure the time-resolved fluorescence using a suitable plate reader. The IC50 value is determined by plotting the fluorescence signal against the concentration of this compound and fitting the data to a concentration-response curve.
Caption: Experimental workflow for the Smad2/3 phosphorylation inhibition assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
